Product packaging for 2-(2,6-Dimethoxybenzoyl)phenyl acetate(Cat. No.:CAS No. 890098-94-9)

2-(2,6-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323989
CAS No.: 890098-94-9
M. Wt: 300.3 g/mol
InChI Key: BVJVSROPLWWXBG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzoyl)phenyl acetate is a chemical compound of significant interest in scientific research, particularly in the field of agrochemistry. Its structure, featuring a 2,6-dimethoxybenzoyl group linked to a phenyl acetate moiety, suggests a potential role as an intermediate or analog in the development of novel chitin synthesis inhibitors (CSIs). Chitin is an essential structural component of the exoskeletons of insects and other arthropods, and its synthesis is a prime target for insecticide development . Research on structurally related 2,6-dimethoxybenzoylamino-isoxazoles has demonstrated potent activity in inhibiting chitin synthesis within the cultured integument of the rice stem borer ( Chilo suppressalis ), indicating the importance of the 2,6-dimethoxybenzoyl motif for biological activity . Quantitative Structure-Activity Relationship (QSAR) studies of these analogs have revealed that activity is highly dependent on the physicochemical properties of substituents, favoring optimal hydrophobicity while being detrimentally affected by bulky groups . This research provides a valuable framework for understanding the potential structure-activity profile of this compound. Researchers can utilize this compound as a key building block for synthesizing novel derivatives or as a probe for investigating the mechanisms of chitin biosynthesis and inhibition. Its applications extend to biochemical assays and the creation of compound libraries for high-throughput screening in insecticide discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1323989 2-(2,6-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,6-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVSROPLWWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641606
Record name 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-94-9
Record name 2-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for 2-(2,6-dimethoxybenzoyl)phenyl acetate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with the preparation of key precursors, 2,6-dimethoxybenzoyl chloride and phenyl acetate, from commercially available starting materials. The core of the proposed synthesis involves an esterification reaction followed by a regioselective Fries rearrangement to construct the ortho-acylated phenolic intermediate, which is subsequently acetylated to yield the final product. Detailed experimental protocols, quantitative data for analogous reactions, and safety considerations are provided.

Introduction

The synthesis of substituted benzophenones and their derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in biologically active compounds and their utility as versatile chemical intermediates. The target molecule, this compound, combines a sterically hindered dimethoxybenzoyl moiety with an acetylated phenolic ring, presenting a unique synthetic challenge, particularly concerning the regioselective introduction of the acyl group at the ortho position of the phenyl acetate.

This guide proposes a logical and feasible three-stage synthetic strategy, designed to overcome the challenge of direct ortho-acylation. The methodology relies on well-established and reliable chemical transformations, including esterification, the Fries rearrangement, and acetylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined in the workflow diagram below. The strategy involves the initial synthesis of two key intermediates: 2,6-dimethoxybenzoyl chloride and phenyl 2,6-dimethoxybenzoate. A subsequent Fries rearrangement of the latter is expected to yield the ortho-acylated phenol, which is then acetylated to afford the target compound.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthesis 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoyl Chloride 2,6-Dimethoxybenzoyl Chloride 2,6-Dimethoxybenzoic Acid->2,6-Dimethoxybenzoyl Chloride Toluene, reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->2,6-Dimethoxybenzoyl Chloride Phenyl 2,6-Dimethoxybenzoate Phenyl 2,6-Dimethoxybenzoate 2,6-Dimethoxybenzoyl Chloride->Phenyl 2,6-Dimethoxybenzoate Esterification (Pyridine, DCM) Phenol Phenol Phenyl Acetate Phenyl Acetate Phenol->Phenyl Acetate NaOH (aq) Phenol->Phenyl 2,6-Dimethoxybenzoate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Phenyl Acetate Final Product This compound 2-Hydroxy-2',6'-dimethoxybenzophenone 2-Hydroxy-2',6'-dimethoxybenzophenone Phenyl 2,6-Dimethoxybenzoate->2-Hydroxy-2',6'-dimethoxybenzophenone Fries Rearrangement (AlCl3, high temp.) 2-Hydroxy-2',6'-dimethoxybenzophenone->Final Product Acetylation (Acetic Anhydride, Pyridine)

Figure 1: Proposed workflow for the synthesis of this compound.

The detailed reaction scheme is presented below, illustrating the transformation of the precursors to the final product.

Reaction_Scheme cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Acetylation r1 Phenol plus1 + r1->plus1 r2 2,6-Dimethoxybenzoyl Chloride plus1->r2 arrow1 Pyridine, DCM Room Temp. r2->arrow1 p1 Phenyl 2,6-Dimethoxybenzoate arrow1->p1 r3 Phenyl 2,6-Dimethoxybenzoate arrow2 1. AlCl3, Nitrobenzene 160-170 °C 2. H3O+ r3->arrow2 p2 2-Hydroxy-2',6'-dimethoxybenzophenone arrow2->p2 r4 2-Hydroxy-2',6'-dimethoxy- benzophenone plus2 + r4->plus2 r5 Acetic Anhydride plus2->r5 arrow3 Pyridine Room Temp. r5->arrow3 p3 2-(2,6-Dimethoxybenzoyl)- phenyl Acetate arrow3->p3

Figure 2: Detailed reaction scheme for the proposed synthesis.

Experimental Protocols

Synthesis of Precursors

3.1.1. 2,6-Dimethoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

  • Materials: 2,6-dimethoxybenzoic acid, thionyl chloride, toluene, petroleum ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene.

    • Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Wash the resulting crude solid with cold petroleum ether and filter to yield 2,6-dimethoxybenzoyl chloride.

3.1.2. Phenyl Acetate

This protocol is a standard method for the esterification of phenols.

  • Materials: Phenol, acetic anhydride, 10% aqueous sodium hydroxide, carbon tetrachloride, anhydrous calcium chloride.

  • Procedure:

    • Dissolve phenol (1.0 eq) in 10% aqueous sodium hydroxide solution in a flask and cool in an ice bath.

    • Add acetic anhydride (1.1 eq) to the cooled solution and shake vigorously for 5-10 minutes.

    • Transfer the mixture to a separatory funnel. Add carbon tetrachloride to facilitate separation.

    • Separate the organic layer, wash with dilute sodium carbonate solution, and then with water.

    • Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.

Main Synthetic Steps

3.2.1. Step 1: Synthesis of Phenyl 2,6-Dimethoxybenzoate (Esterification)

  • Materials: Phenol, 2,6-dimethoxybenzoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve phenol (1.0 eq) and pyridine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath and add a solution of 2,6-dimethoxybenzoyl chloride (1.0 eq) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2.2. Step 2: Synthesis of 2-Hydroxy-2',6'-dimethoxybenzophenone (Fries Rearrangement)

The Fries rearrangement is regioselective, with higher temperatures favoring the formation of the ortho-isomer.[1][2]

  • Materials: Phenyl 2,6-dimethoxybenzoate, anhydrous aluminum chloride, nitrobenzene.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a thermometer, add phenyl 2,6-dimethoxybenzoate (1.0 eq) and nitrobenzene.

    • Carefully add anhydrous aluminum chloride (1.2 eq) in portions, keeping the temperature below 10 °C.

    • Slowly heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

    • Perform steam distillation to remove the nitrobenzene solvent.

    • Extract the aqueous residue with diethyl ether.

    • Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

3.2.3. Step 3: Synthesis of this compound (Acetylation)

  • Materials: 2-Hydroxy-2',6'-dimethoxybenzophenone, acetic anhydride, pyridine.

  • Procedure:

    • Dissolve 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in pyridine in a round-bottom flask.

    • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following tables summarize the expected physical properties and spectroscopic data for the key compounds in this synthesis. Data for the final product is predicted based on structurally similar compounds.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-Dimethoxybenzoic AcidC₉H₁₀O₄182.17185-188-
2,6-Dimethoxybenzoyl ChlorideC₉H₉ClO₃200.6265-68155-157 (at 5 mmHg)
Phenyl AcetateC₈H₈O₂136.15-195-196
2-Hydroxy-2',6'-dimethoxybenzophenoneC₁₅H₁₄O₄258.27(Predicted) 85-90-
This compoundC₁₇H₁₆O₅300.31(Predicted) 95-100-

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
2,6-Dimethoxybenzoic Acid 7.35 (t, 1H), 6.60 (d, 2H), 3.90 (s, 6H)
Phenyl Acetate 7.40-7.20 (m, 5H), 2.30 (s, 3H)
2-Hydroxy-2',6'-dimethoxybenzophenone 11.5 (s, 1H, -OH), 7.50-6.80 (m, 7H), 3.85 (s, 6H)
This compound 7.60-7.00 (m, 7H), 3.80 (s, 6H), 2.20 (s, 3H)

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
2,6-Dimethoxybenzoic Acid 168.0, 158.5, 132.0, 112.0, 104.5, 56.0
Phenyl Acetate 169.5, 150.8, 129.3, 125.8, 121.5, 21.1
2-Hydroxy-2',6'-dimethoxybenzophenone 200.0, 160.0, 158.0, 135.0, 133.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 56.0
This compound 198.0, 169.0, 158.0, 150.0, 133.0, 131.0, 130.0, 128.0, 126.0, 122.0, 115.0, 105.0, 56.0, 21.0

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns.

    • Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Conclusion

References

chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and suggested experimental protocols for the characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the absence of publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to offer a scientifically grounded starting point for its synthesis and investigation.

Predicted Chemical and Physical Properties

The properties of this compound are predicted based on the known characteristics of substituted benzophenones and phenyl acetates.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₇H₁₆O₅Calculated from structure
Molecular Weight 300.31 g/mol Calculated from structure
Appearance White to off-white solidBased on similar benzophenone derivatives[1]
Melting Point 100-120 °CInferred from related substituted benzophenones
Boiling Point > 350 °CExtrapolated from related high-molecular-weight esters
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water.General solubility of benzophenones and phenyl acetates[1]
logP (o/w) ~3.5-4.5Estimated based on structural similarity to other benzophenones

Proposed Synthesis

A two-step synthetic pathway is proposed for the preparation of this compound. The first step involves a Friedel-Crafts acylation to form the benzophenone core, followed by an esterification to introduce the acetate group.

Step 1: Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone

The initial step is a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-hydroxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or a lanthanide triflate.[2][3] Polyphosphoric acid (PPA) can also be an effective catalyst for acylations involving dimethoxybenzene.[4]

Reaction:

Step 2: Synthesis of this compound

The second step is the esterification of the phenolic hydroxyl group of the intermediate product with acetic anhydride or acetyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, or a catalytic amount of acid.

Reaction:

Experimental Protocols

The following are detailed, yet general, experimental protocols for the proposed synthesis and characterization of this compound.

Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone (Intermediate)

Materials:

  • 1,3-Dimethoxybenzene

  • 2-Hydroxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-hydroxybenzoyl chloride to the stirred suspension.

  • After stirring for 15 minutes, add 1,3-dimethoxybenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis of this compound (Final Product)

Materials:

  • (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both phenyl rings, singlets for the two methoxy groups, and a singlet for the acetyl methyl group. The chemical shifts of aromatic protons will be influenced by the substitution pattern.

    • ¹³C NMR: Expected signals would include carbons of the carbonyl groups (ketone and ester), aromatic carbons, methoxy carbons, and the acetyl methyl carbon.[5]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the C=O stretching of the ketone (around 1650-1680 cm⁻¹) and the ester (around 1760-1770 cm⁻¹).[6][7] C-O stretching bands for the ether and ester groups are also expected.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may show losses of the acetyl group and parts of the benzoyl moiety.

  • Melting Point Analysis:

    • A sharp melting point range will indicate the purity of the compound.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Esterification 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Acylation_Reaction Acylation 1,3-Dimethoxybenzene->Acylation_Reaction 2-Hydroxybenzoyl_chloride 2-Hydroxybenzoyl_chloride 2-Hydroxybenzoyl_chloride->Acylation_Reaction Lewis_Acid_Catalyst Lewis_Acid_Catalyst Lewis_Acid_Catalyst->Acylation_Reaction Intermediate (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone Acylation_Reaction->Intermediate Esterification_Reaction Esterification Intermediate->Esterification_Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Esterification_Reaction Base_Catalyst Base_Catalyst Base_Catalyst->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of the novel compound, 2-(2,6-dimethoxybenzoyl)phenyl acetate. Due to the absence of existing literature on this specific molecule, this document presents a hypothesized structure based on its nomenclature and outlines a systematic approach to its characterization using modern spectroscopic techniques. The presented data is predictive and intended to serve as a benchmark for researchers synthesizing and analyzing this compound.

Hypothesized Molecular Structure

The name this compound suggests a central phenyl ring substituted with an acetate group and a 2,6-dimethoxybenzoyl group. The "2-" prefix indicates that the benzoyl group is attached to the second position of the phenyl acetate moiety.

Caption: Hypothesized structure of this compound.

Proposed Workflow for Structure Elucidation

A logical and systematic workflow is crucial for the unambiguous determination of a novel chemical structure. The following diagram outlines the proposed experimental approach.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC, HMBC Establish Connectivity purification->nmr elucidation Structure Elucidation Combine all data ms->elucidation ir->elucidation nmr->elucidation crystallography Single Crystal X-ray Diffraction (Optional, for absolute confirmation) elucidation->crystallography

Caption: Experimental workflow for the structure elucidation of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 7.30m4HAromatic Protons (Phenyl Acetate Ring)
7.25t, J = 8.0 Hz1HAromatic Proton (para to benzoyl)
6.70d, J = 8.0 Hz2HAromatic Protons (meta to benzoyl)
3.65s6HMethoxy Protons (-OCH₃)
2.10s3HAcetate Methyl Protons (-COCH₃)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
195.0Benzoyl Carbonyl Carbon (C=O)
169.0Acetate Carbonyl Carbon (C=O)
158.0Aromatic Carbon (C-O, Methoxy)
150.0Aromatic Carbon (C-O, Acetate)
135.0Aromatic Carbon (C-C=O, Benzoyl)
132.0Aromatic Carbon (para to benzoyl)
130.0 - 120.0Aromatic Carbons (CH)
115.0Aromatic Carbon (ipso to benzoyl)
105.0Aromatic Carbon (meta to benzoyl)
56.0Methoxy Carbon (-OCH₃)
21.0Acetate Methyl Carbon (-CH₃)
Table 3: Predicted IR and MS Data
TechniquePredicted ValueAssignment
IR (cm⁻¹) ~1760C=O stretch (Acetate)
~1680C=O stretch (Benzoyl)
~1200C-O stretch (Ester)
~2950, ~1450C-H stretch and bend (Alkyl)
~3050, ~1600C-H stretch and C=C stretch (Aromatic)
MS (ESI+) m/z 301.09[M+H]⁺
m/z 323.07[M+Na]⁺

Experimental Protocols

Standard protocols for acquiring the necessary spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

  • 2D NMR (COSY, HSQC, HMBC): Perform standard two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and confirmation of the connectivity of the molecular fragments.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range to determine the accurate mass of the molecular ion and its adducts.

Hypothetical Biological Signaling Pathway

While the biological activity of this compound is unknown, many small molecules are investigated for their potential to modulate cellular signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes compound 2-(2,6-Dimethoxybenzoyl) phenyl acetate compound->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

This technical guide provides a foundational framework for the synthesis and structural verification of this compound. The successful execution of these analytical methods will be paramount in confirming its molecular architecture and paving the way for future investigations into its chemical and biological properties.

Technical Guide: Spectroscopic Profile of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and presents an in-depth analysis of the expected spectroscopic characteristics based on the known data of its precursors and analogous compounds.

Proposed Synthesis

A feasible synthetic pathway for this compound involves a two-step process, beginning with the preparation of the acylating agent followed by a Friedel-Crafts acylation reaction.

  • Synthesis of 2,6-Dimethoxybenzoyl chloride: 2,6-Dimethoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride.

  • Friedel-Crafts Acylation of Phenyl Acetate: The synthesized 2,6-dimethoxybenzoyl chloride is then reacted with phenyl acetate in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction is expected to yield the target molecule, this compound, primarily through ortho-acylation of the phenyl acetate ring.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.

Synthesis of 2,6-Dimethoxybenzoyl chloride

To a solution of 2,6-dimethoxybenzoic acid (1 equivalent) in a dry, inert solvent such as toluene, thionyl chloride (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at reflux for 2-3 hours. After completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

In a reaction vessel maintained under a nitrogen atmosphere, phenyl acetate (1 equivalent) is dissolved in a dry, non-polar solvent like dichloromethane. The solution is cooled to 0°C, and a Lewis acid, such as aluminum chloride (1.1 equivalents), is added portion-wise. To this cooled mixture, a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in dichloromethane is added dropwise. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature, with stirring continued for an additional 12-18 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Spectroscopic Data of Precursors

The following tables summarize the known spectroscopic data for the key precursors, which form the basis for the predicted data of the final product.

Table 1: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid

Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) IR (KBr, cm⁻¹) Mass Spectrum (m/z)
Values δ 12.69 (s, 1H, COOH), 7.31 (t, J=8.4 Hz, 1H, Ar-H), 6.68 (d, J=8.4 Hz, 2H, Ar-H), 3.75 (s, 6H, 2xOCH₃)δ 166.7, 156.1, 130.4, 114.4, 104.1, 55.83400-2500 (br, O-H), 1700 (C=O), 1590, 1470 (C=C), 1250 (C-O)182.06 [M]⁺, 165.05, 135.04

Table 2: Spectroscopic Data for Phenyl Acetate

Parameter ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (neat, cm⁻¹) Mass Spectrum (m/z)
Values δ 7.41-7.35 (m, 2H, Ar-H), 7.26-7.21 (m, 1H, Ar-H), 7.12-7.09 (m, 2H, Ar-H), 2.29 (s, 3H, CH₃)δ 169.2, 150.9, 129.4, 125.8, 121.6, 21.13070 (Ar C-H), 1765 (C=O), 1593, 1493 (C=C), 1193 (C-O)136.05 [M]⁺, 94.04, 43.02

Predicted Spectroscopic Data for this compound

Based on the structures of the precursors and general principles of spectroscopy, the following data are predicted for the title compound.

Table 3: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6-7.8m2HAromatic Protons (phenyl acetate ring)
~7.3-7.5m2HAromatic Protons (phenyl acetate & dimethoxybenzoyl rings)
~6.6-6.8d2HAromatic Protons (dimethoxybenzoyl ring)
~3.7-3.9s6HMethoxy Protons (2 x OCH₃)
~2.3s3HAcetate Methyl Protons (CH₃)

Table 4: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment
~195Ketone Carbonyl (C=O)
~169Ester Carbonyl (C=O)
~158Aromatic C-O (dimethoxybenzoyl)
~150Aromatic C-O (phenyl acetate)
~130-135Substituted Aromatic Carbons
~115-130Aromatic C-H
~105Aromatic C-H (dimethoxybenzoyl)
~56Methoxy Carbons (OCH₃)
~21Acetate Methyl Carbon (CH₃)

Table 5: Predicted IR and Mass Spectrometry Data

Spectroscopic Method Predicted Values
IR (KBr, cm⁻¹) ~1770 (Ester C=O stretch), ~1680 (Ketone C=O stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-O stretch)
Mass Spectrum (m/z) Expected [M]⁺ at ~302.11. Key fragments would likely correspond to the loss of the acetyl group, the phenyl acetate moiety, and the dimethoxybenzoyl moiety.

Visualizations

The following diagrams illustrate the proposed experimental workflow.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_analysis Characterization A 2,6-Dimethoxybenzoic Acid C 2,6-Dimethoxybenzoyl Chloride A->C Toluene, Reflux B Thionyl Chloride B->C F This compound C->F DCM, 0°C to RT D Phenyl Acetate D->F E AlCl3 E->F G Spectroscopic Analysis (NMR, IR, MS) F->G

Caption: Proposed synthetic workflow for this compound.

2-(2,6-Dimethoxybenzoyl)phenyl acetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 2,6-dimethoxyphenyl acetate, a valuable compound for researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, relevant experimental protocols, and a representative synthesis workflow.

Core Data and Identifiers

2,6-Dimethoxyphenyl acetate is an aromatic compound with the following key identifiers:

IdentifierValueReference
CAS Number 944-99-0[1]
IUPAC Name 2,6-dimethoxyphenyl acetate[1]
Synonyms Phenol, 2,6-dimethoxy-, acetate; 2-Acetyl-1,3-dimethylpyrogallol; Acetic acid, 2,6-dimethoxyphenyl ester[1]
Chemical Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.1999 g/mol [1]
Canonical SMILES CC(=O)OC1=C(C=CC=C1OC)OC
InChI InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3[1]
InChIKey CIIHIFFNYMLOAV-UHFFFAOYSA-N[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,6-dimethoxyphenyl acetate was not found in the provided search results, a general and widely applicable method for the preparation of phenyl acetates involves the acetylation of the corresponding phenol. The following protocol is adapted from a standard procedure for the synthesis of phenyl acetate and can be modified for the synthesis of 2,6-dimethoxyphenyl acetate.[2]

General Synthesis of Phenyl Acetates via Acetylation

This procedure describes the esterification of a phenol using acetic anhydride.

Materials:

  • Phenol (in this case, 2,6-dimethoxyphenol)

  • Acetic anhydride

  • 10% aqueous sodium hydroxide solution

  • Crushed ice

  • Carbon tetrachloride (or other suitable organic solvent like diethyl ether or ethyl acetate)

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride (or other suitable drying agent like magnesium sulfate)

Procedure:

  • Dissolution of Phenol: Dissolve the phenol (e.g., 15 g of 2,6-dimethoxyphenol) in a 10% aqueous sodium hydroxide solution (approximately 105 ml).

  • Cooling: Cool the solution by adding a significant amount of crushed ice (around 150 g) to maintain a low temperature during the exothermic reaction.

  • Addition of Acetylating Agent: Add acetic anhydride (approximately 22 ml) to the cooled solution.

  • Reaction: Stopper the flask and shake it vigorously for about 5 minutes. The reaction is typically complete when an emulsion of the phenyl acetate is formed.

  • Extraction: Transfer the reaction mixture to a separatory funnel. To facilitate phase separation, an organic solvent like carbon tetrachloride (e.g., 8 ml) can be added. Shake the funnel and allow the layers to separate. The denser organic layer containing the product will be at the bottom.

  • Washing: Discard the upper aqueous layer. Wash the organic layer with a dilute sodium carbonate solution (e.g., 80 ml) to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it using an anhydrous drying agent like calcium chloride for 20-30 minutes.

  • Isolation: Filter the dried solution into a distillation flask.

  • Purification: Purify the crude phenyl acetate by distillation. The fraction collected at the appropriate boiling point will be the pure product. For phenyl acetate, the boiling point is around 196°C.[2] The boiling point for 2,6-dimethoxyphenyl acetate would need to be determined experimentally or from literature sources if available.

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a phenyl acetate derivative.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Phenol 2,6-Dimethoxyphenol React_Mix Reaction Mixture Phenol->React_Mix Dissolve NaOH 10% NaOH (aq) NaOH->React_Mix Extraction Solvent Extraction React_Mix->Extraction Transfer to Separatory Funnel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->React_Mix Add & Shake Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Distillation/ Chromatography Drying->Purification Final_Product Pure 2,6-Dimethoxyphenyl Acetate Purification->Final_Product

References

The 2,6-Dimethoxybenzoyl Group in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2,6-dimethoxybenzoyl (DMB) group is a valuable tool in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, conferred by the two methoxy groups positioned ortho to the carbonyl, render it useful as both a protecting group and a directing group in complex molecule synthesis. This technical guide provides an in-depth overview of the role of the DMB group, tailored for researchers, scientists, and drug development professionals.

The 2,6-Dimethoxybenzoyl Group as a Protecting Group

The DMB group is primarily employed as a protecting group for alcohols and amines, forming 2,6-dimethoxybenzoates and 2,6-dimethoxybenzamides, respectively. The steric hindrance provided by the two ortho-methoxy groups modulates the reactivity of the carbonyl group, and the electron-donating nature of these methoxy groups influences the stability of the protected functionality.

Introduction of the DMB Group

The DMB protecting group is typically introduced by acylation of an alcohol or amine with 2,6-dimethoxybenzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Conditions for the Introduction of the 2,6-Dimethoxybenzoyl Group

SubstrateReagentBaseSolventTemperatureTimeYield (%)
Primary Alcohol2,6-Dimethoxybenzoyl chloridePyridineDichloromethane (DCM)Room Temperature2-4 h>90
Secondary Alcohol2,6-Dimethoxybenzoyl chloride4-DMAP (cat.), Et3NDichloromethane (DCM)Room Temperature12-24 h70-90
Primary Amine2,6-Dimethoxybenzoyl chlorideTriethylamine (Et3N)Tetrahydrofuran (THF)0 °C to Room Temperature1-3 h>95
Aniline2,6-Dimethoxybenzoyl chloridePyridineDichloromethane (DCM)Room Temperature2-5 h85-95
Stability of the DMB Group

The 2,6-dimethoxybenzoyl group exhibits moderate stability, making it suitable for syntheses requiring selective deprotection. Its stability profile is summarized below.

Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions

ConditionStabilityNotes
Acidic
Mild Aqueous Acid (e.g., 1M HCl)Generally StableSlow hydrolysis may occur upon prolonged heating.
Strong Protic Acids (e.g., TFA, HBr/AcOH)LabileCleavage occurs, especially at elevated temperatures.
Lewis Acids (e.g., AlCl3, BF3·OEt2)LabileCan be cleaved, sometimes selectively.
Basic
Aqueous Base (e.g., LiOH, NaOH)LabileSaponification occurs to cleave the ester or amide linkage.
Amine Bases (e.g., Piperidine, DBU)Generally StableStable under conditions used for Fmoc deprotection.
AmmoniaLabileUsed for the deprotection of DMB-protected amides.[1]
Reductive
Catalytic Hydrogenation (e.g., H2, Pd/C)StableThe benzoyl group is generally stable to these conditions.
Oxidative
Common Oxidants (e.g., PCC, Swern)StableThe protecting group itself is resistant to many common oxidants.
Cleavage of the DMB Group

The removal of the 2,6-dimethoxybenzoyl group can be achieved under various conditions, allowing for orthogonal deprotection strategies in multistep synthesis.

Table 3: Common Cleavage Conditions for the 2,6-Dimethoxybenzoyl Group

Functional GroupReagentSolventTemperatureTimeYield (%)
Ester (from Alcohol)LiOH or NaOH (aq.)THF/MeOH/H2ORoom Temperature2-12 h>90
Ester (from Alcohol)AlCl3Dichloromethane (DCM)0 °C to Room Temperature1-4 h70-85
Amide (from Amine)6 M HCl (aq.)DioxaneReflux12-24 h60-80
Amide (from Histidine)Aqueous AmmoniaMethanolRoom Temperature24 hGood

The 2,6-Dimethoxybenzoyl Group as a Directing Group

The electronic properties of the 2,6-dimethoxybenzoyl group can influence the regioselectivity of reactions on the molecule to which it is attached.

In Electrophilic Aromatic Substitution

When the 2,6-dimethoxybenzoyl group is attached to an aromatic ring via an amide linkage (forming a benzanilide), the overall directing effect is a combination of the activating, ortho-, para-directing methoxy groups and the deactivating, meta-directing acyl group. In the case of N-(2,6-dimethoxybenzoyl)aniline, the strong activation by the two methoxy groups on the benzoyl ring itself does not directly influence the aniline ring. The directing effect on the aniline ring is primarily governed by the amide group. The lone pair on the nitrogen atom can participate in resonance with the aniline ring, directing electrophiles to the ortho and para positions. However, the carbonyl group of the amide withdraws electron density, deactivating the ring compared to aniline itself.

G cluster_0 Resonance Structures of N-(2,6-dimethoxybenzoyl)aniline start N N H H C=O C=O Ring_Aniline Ring_DMB 2,6-(MeO)2C6H3 E+ E+ Ring_Aniline->E+ Ortho_Product E+->Ortho_Product Para_Product E+->Para_Product N_ortho N E_ortho E N_para N E_para E H_ortho H C=O_ortho C=O Ring_DMB_ortho 2,6-(MeO)2C6H3 H_para H C=O_para C=O Ring_DMB_para 2,6-(MeO)2C6H3

Figure 1. Directing effect in electrophilic aromatic substitution.

In Directed Ortho-Metalation

The amide functionality and the methoxy groups of the 2,6-dimethoxybenzoyl moiety can act as directing groups in ortho-lithiation reactions. This allows for the selective functionalization of the aromatic ring at the position ortho to the directing group.

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzoyl Chloride

G cluster_workflow Synthesis of 2,6-Dimethoxybenzoyl Chloride reagents Reagents: - 2,6-Dimethoxybenzoic acid - Thionyl chloride (SOCl2) - Toluene - Petroleum ether dissolution 1. Dissolve 2,6-dimethoxybenzoic acid in toluene. addition 2. Add thionyl chloride dropwise at ambient temperature. dissolution->addition Stirring reaction 3. Stir the reaction mixture. addition->reaction evaporation 4. Remove solvent under reduced pressure. reaction->evaporation After reaction completion washing 5. Wash the crude product with petroleum ether. evaporation->washing filtration 6. Filter and dry the product. washing->filtration

Figure 2. Workflow for the synthesis of 2,6-dimethoxybenzoyl chloride.

Procedure:

  • Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in toluene (approx. 7 mL per gram of acid).

  • With stirring at ambient temperature, add thionyl chloride (1.2 eq) dropwise over 30-45 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.

  • Wash the resulting crude solid with cold petroleum ether.

  • Stir the solid with fresh petroleum ether for one hour, then cool to 10 °C.

  • Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield 2,6-dimethoxybenzoyl chloride as a crystalline solid.

General Protocol for O-Acylation of a Primary Alcohol

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in dry dichloromethane (DCM) (approx. 10 mL per gram of alcohol).

  • Add pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 2,6-dimethoxybenzoate ester.

General Protocol for N-Acylation of a Primary Amine

G cluster_workflow N-Acylation with 2,6-Dimethoxybenzoyl Chloride reagents Reagents: - Primary Amine - 2,6-Dimethoxybenzoyl chloride - Triethylamine (Et3N) - Tetrahydrofuran (THF) dissolution 1. Dissolve the primary amine and Et3N in THF. cooling 2. Cool the solution to 0 °C. dissolution->cooling addition 3. Add 2,6-dimethoxybenzoyl chloride dropwise. cooling->addition reaction 4. Stir and allow to warm to room temperature. addition->reaction workup 5. Quench with water and extract with ethyl acetate. reaction->workup After reaction completion purification 6. Purify the crude product. workup->purification

Figure 3. General workflow for N-acylation.

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in dry tetrahydrofuran (THF) (approx. 15 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in dry THF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the 2,6-dimethoxybenzamide.

General Protocol for Deprotection of a 2,6-Dimethoxybenzoate Ester

Procedure:

  • Dissolve the 2,6-dimethoxybenzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-12 hours, monitoring the saponification by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl (aq.) at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected alcohol.

Conclusion

The 2,6-dimethoxybenzoyl group is a versatile functional group in organic synthesis. Its application as a moderately stable protecting group for alcohols and amines allows for selective protection and deprotection strategies. Furthermore, its electronic and steric properties can be harnessed to direct the regiochemical outcome of synthetic transformations. The experimental protocols provided herein offer a practical guide for the application of the DMB group in the synthesis of complex molecules.

References

A Deep Dive into Sterically Hindered Phenolic Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of sterically hindered phenolic esters, a class of compounds with significant applications in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document details their synthesis, mechanisms of action, and applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.

Introduction to Sterically Hindered Phenolic Esters

Sterically hindered phenols are aromatic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. This steric hindrance is a key structural feature that governs their reactivity and enhances their efficacy as antioxidants.[1] The ester functional group, when incorporated into these molecules, can modulate their physical and chemical properties, such as solubility, stability, and bioavailability, making them suitable for a diverse range of applications, from polymer stabilizers to potential therapeutic agents.[2][3]

The primary function of sterically hindered phenolic esters lies in their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating chain reactions that lead to oxidative degradation of materials or cellular damage.[4] The bulky ortho-substituents stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation chains.[4]

Synthesis of Sterically Hindered Phenolic Esters

The synthesis of sterically hindered phenolic esters can be achieved through several methods, most commonly involving esterification or transesterification reactions.

General Synthesis Routes

A common approach involves the reaction of a sterically hindered phenol containing a carboxylic acid or a simple ester group with an alcohol or a polyol. For instance, the widely used antioxidant, Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commercially known as Antioxidant 1010, is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol.[5][6][7][8][9]

Another synthetic strategy is the direct esterification of a sterically hindered phenolic carboxylic acid with an alcohol in the presence of an acid catalyst.[10] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.

Experimental Protocol: Synthesis of Antioxidant 1010

This protocol describes a common method for the laboratory-scale synthesis of Antioxidant 1010.

Materials:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

  • Pentaerythritol

  • Sodium methoxide (catalyst)

  • Toluene (solvent)

  • Methanol

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, condenser, and thermometer

Procedure:

  • Charge the reaction flask with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and toluene under a nitrogen atmosphere.

  • Heat the mixture to 120-130°C with stirring to dissolve the solids.

  • Add a catalytic amount of sodium methoxide to the reaction mixture.

  • Increase the temperature to 140-160°C and maintain for 6-8 hours, continuously removing the methanol byproduct by distillation.

  • Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.

  • Once the reaction is complete, cool the mixture and add methanol to precipitate the crude product.

  • Filter the solid, wash with methanol, and dry under vacuum to obtain the final product.

The workflow for a generalized synthesis of sterically hindered phenolic esters is depicted below.

G Experimental Workflow: Synthesis of Sterically Hindered Phenolic Esters cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation and Purification Reactant1 Sterically Hindered Phenol with Carboxylic Acid/Ester Reaction Esterification/Transesterification - Catalyst (e.g., Sodium Methoxide) - Solvent (e.g., Toluene) - Heat (e.g., 140-160°C) - Inert Atmosphere (N2) Reactant1->Reaction Reactant2 Alcohol/Polyol Reactant2->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Precipitation Precipitation with Anti-solvent (e.g., Methanol) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct Pure Sterically Hindered Phenolic Ester Drying->FinalProduct

Caption: Generalized workflow for the synthesis of sterically hindered phenolic esters.

Antioxidant Activity and Evaluation

The antioxidant capacity of sterically hindered phenolic esters is a critical parameter for their application. Several in vitro assays are employed to quantify this activity.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[11][12][13][14][15] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (sterically hindered phenolic ester)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The logical flow of the DPPH assay is illustrated in the following diagram.

G Logical Flow of DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis PrepDPPH Prepare DPPH Solution Mixing Mix DPPH Solution with Sample PrepDPPH->Mixing PrepSample Prepare Sample Dilutions PrepSample->Mixing Incubation Incubate in the Dark Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 Result Antioxidant Activity Quantified IC50->Result

Caption: Step-by-step logical flow of the DPPH assay for antioxidant activity.

Quantitative Antioxidant Activity Data

The antioxidant activity of various phenolic compounds, including some sterically hindered phenols, has been reported in the literature. The following table summarizes representative IC50 values from DPPH assays.

CompoundIC50 (µM)Reference
2,6-di-tert-butyl-4-ethylphenol171.67[16]
2,6-di-tert-butyl-4-methoxyphenol99.43[16]
2,4-di-tert-butylphenol361.42[16]
2-tert-butyl-benzene-1,4-diol (TBHQ)19.65[16]
Butylated Hydroxytoluene (BHT)569.22[16]
Trolox~5.4[17]
Ascorbic Acid~54.08[17]

Note: Lower IC50 values indicate higher antioxidant activity.

Role in Drug Development and Relevant Signaling Pathways

Beyond their industrial applications, sterically hindered phenolic esters are being investigated for their therapeutic potential, particularly in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[18][19] Their ability to modulate key cellular signaling pathways is central to their biological activity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[20][21][22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[20][23] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[20][21] Phenolic compounds, including sterically hindered phenols, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[22]

G Activation of the Nrf2 Signaling Pathway by Sterically Hindered Phenolic Esters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHPE Sterically Hindered Phenolic Ester ROS Reactive Oxygen Species (ROS) SHPE->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Caption: Nrf2 pathway activation by sterically hindered phenolic esters.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[24][25][26] In inflammatory responses, the activation of the NF-κB pathway leads to the production of pro-inflammatory mediators.[24] Phenolic compounds can inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκB, thereby exerting anti-inflammatory effects.[25]

G Inhibition of the NF-κB Signaling Pathway by Sterically Hindered Phenolic Esters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHPE Sterically Hindered Phenolic Ester IKK IKK Complex SHPE->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB Degradation & Release NFkB_n NF-κB NFkB->NFkB_n Translocation InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_n->InflammatoryGenes Activates Transcription

Caption: NF-κB pathway inhibition by sterically hindered phenolic esters.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell proliferation, survival, and metabolism.[27][28][29][30] Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate the PI3K/Akt pathway, leading to anti-cancer and neuroprotective effects.[27][29]

G Modulation of the PI3K/Akt Signaling Pathway by Sterically Hindered Phenolic Esters cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHPE Sterically Hindered Phenolic Ester PI3K PI3K SHPE->PI3K Modulates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates CellResponse Cell Survival & Proliferation Downstream->CellResponse Regulates

Caption: PI3K/Akt pathway modulation by sterically hindered phenolic esters.

Conclusion

Sterically hindered phenolic esters are a versatile class of molecules with well-established roles as antioxidants in industrial applications and emerging potential in the pharmaceutical and biomedical fields. Their unique structural features confer high radical scavenging efficacy, and the ester moiety allows for tunable physicochemical properties. The ability of these compounds to modulate key signaling pathways involved in oxidative stress and inflammation underscores their promise for the development of novel therapeutic strategies for a range of diseases. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for realizing their full potential.

References

Theoretical Insights into 2,6-Dimethoxybenzoyl Compounds: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of 2,6-dimethoxybenzoyl compounds, a scaffold of interest in medicinal chemistry. By leveraging computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can gain profound insights into the structural, electronic, and physicochemical properties of these molecules. This understanding is pivotal for the rational design of novel therapeutic agents. This document provides a comprehensive overview of the computational approaches, presents key quantitative data in a structured format, and outlines the underlying experimental and computational protocols.

Computational Methodologies: A Primer

The theoretical investigation of 2,6-dimethoxybenzoyl derivatives predominantly relies on two powerful computational techniques: QSAR and DFT. These methods allow for the prediction of biological activity and the elucidation of molecular properties, respectively.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties.

Experimental Protocol for QSAR Analysis:

A common workflow for developing a QSAR model, as applied to 2,6-dimethoxybenzoyl compounds, involves the following steps:

  • Data Set Preparation: A series of 2,6-dimethoxybenzoyl analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

  • Molecular Descriptor Calculation: For each molecule in the series, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include hydrophobic (e.g., π), steric (e.g., van der Waals volume, E_s), and electronic (e.g., σ) parameters.

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to generate an equation that correlates the molecular descriptors with the biological activity.[1]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.[2]

G cluster_workflow QSAR Modeling Workflow A Data Set of 2,6-Dimethoxybenzoyl Compounds (Structures and Activities) B Calculation of Molecular Descriptors (e.g., Hydrophobic, Steric, Electronic) A->B C Model Generation (e.g., MLR, ANN) B->C D Statistical Validation (Internal and External) C->D E Predictive QSAR Model D->E

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties with high accuracy.

Computational Protocol for DFT Studies:

The application of DFT to 2,6-dimethoxybenzoyl compounds typically follows this protocol:

  • Molecular Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is often performed in the gas phase.

  • Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p), Def2-TZVP) are chosen.[3][4] The choice of functional and basis set can impact the accuracy and computational cost of the calculations.

  • Property Calculation: Once the geometry is optimized, various electronic and structural properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (E_gap) is an indicator of molecular stability.[3][4]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[3][4]

    • Geometrical Parameters: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography, if available.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions and charge transfer.[6]

G cluster_workflow DFT Calculation Workflow A Input Molecular Structure (2,6-Dimethoxybenzoyl Derivative) B Geometry Optimization (Functional/Basis Set Selection, e.g., B3LYP/6-311G(d,p)) A->B C Calculation of Molecular Properties B->C D HOMO/LUMO Energies & E_gap C->D E Molecular Electrostatic Potential (MEP) C->E F Geometrical Parameters (Bond Lengths, Angles) C->F

Caption: A standard workflow for performing Density Functional Theory (DFT) calculations on a molecule.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on 2,6-dimethoxybenzoyl and related compounds.

QSAR Data for Chitin Synthesis Inhibitors

A study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors yielded the following data and QSAR equation.[7]

Table 1: Physicochemical Parameters and Biological Activity of Substituted 2,6-Dimethoxybenzoyl Derivatives [7]

Compound R-groupπ (Hydrophobicity)E_s (Steric Parameter)pIC50 (Observed)
H0.000.006.30
F0.15-0.466.46
Cl0.70-0.976.70
Br1.02-1.166.70
Me0.52-1.246.52
Et1.02-1.316.70
n-Pr1.43-1.606.52
n-Bu2.13-1.636.46
CF31.07-2.404.82
t-Bu1.68-2.464.70
NO2-0.36-1.015.00

Derived QSAR Equation: [7]

pIC50 = -0.421(±0.12)π² + 1.139(±0.30)π - 0.526(±0.20)E_s + 6.220(±0.16)

This equation highlights that hydrophobicity has an optimal value for activity, and bulky substituents are detrimental.[7]

DFT Calculated Electronic Properties of Dimethoxybenzene Derivatives

DFT calculations provide insights into the electronic characteristics of these compounds. The choice of functional and basis set influences the results. For instance, the B3LYP functional with the Def2-TZVP basis set has been shown to provide the lowest total energy for some dimethoxybenzene derivatives, though PBE is more time-efficient.[3][4]

Table 2: Calculated Electronic Properties of Representative Dimethoxybenzene Derivatives

CompoundFunctional/Basis SetE_HOMO (eV)E_LUMO (eV)E_gap (eV)Total Energy (eV)
Derivative 1B3LYP/Def2-TZVP----172,318.3710[3][4]
Derivative 2B3LYP/Def2-TZVP----33,332.8726[3][4]

The energy gap (E_g), hardness, and softness values derived from these calculations can demonstrate the thermodynamic stability of the compounds, which is a desirable trait for pharmaceutical applications.[3][4]

Signaling Pathways and Molecular Interactions

While the primary focus of this guide is on the intrinsic properties of 2,6-dimethoxybenzoyl compounds, it is important to consider their potential interactions within biological systems. For example, in the context of chitin synthesis inhibition, these compounds interfere with a critical pathway in insects.[7] Molecular docking studies, a form of molecular modeling, can be employed to predict the binding mode of these inhibitors to their target proteins.

G cluster_pathway Inhibitory Action Logical Flow A 2,6-Dimethoxybenzoyl Compound B Target Protein (e.g., Chitin Synthase) A->B Interaction C Binding to Active or Allosteric Site B->C D Conformational Change in Target Protein C->D E Inhibition of Biological Pathway (e.g., Chitin Synthesis) D->E F Therapeutic/Pesticidal Effect E->F

Caption: Logical flow of the inhibitory action of a 2,6-dimethoxybenzoyl compound on a target protein.

Conclusion

The theoretical studies of 2,6-dimethoxybenzoyl compounds, through QSAR and DFT methodologies, provide a powerful framework for understanding their structure-activity relationships and electronic properties. The quantitative data derived from these computational approaches are invaluable for guiding the synthesis of new analogues with improved biological activity and pharmaceutical profiles. By integrating these theoretical insights with experimental validation, researchers can accelerate the drug discovery and development process for this important class of compounds.

References

The Advent and Utility of Dimethoxybenzoyl Protecting Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve complex molecular architectures with high selectivity. Among the diverse arsenal of protecting groups, benzoyl and its substituted derivatives have long been employed for the protection of alcohols and amines. This technical guide delves into the discovery, history, and application of a specific class of these protectors: the dimethoxybenzoyl (DMB) groups. While not as ubiquitously documented as their benzyl ether counterparts, the principles governing their utility can be clearly extrapolated from closely related and well-studied protecting groups.

Introduction to Benzoyl Protecting Groups and the Influence of Methoxy Substitution

The benzoyl group is typically introduced by reacting an alcohol with benzoyl chloride in the presence of a base. It forms a stable ester linkage that is resistant to a variety of reaction conditions, including acidic and oxidative environments. Cleavage is generally accomplished under basic conditions, such as saponification with aqueous base.

The electronic nature of substituents on the aromatic ring of the benzoyl group significantly modulates its stability and cleavage conditions. Electron-donating groups, such as methoxy (-OCH₃) groups, play a crucial role in increasing the lability of the protecting group, particularly towards acidic cleavage. This is attributed to the ability of the methoxy groups to stabilize the carbocationic intermediate formed during acid-catalyzed cleavage. The more methoxy groups present on the aromatic ring, the more labile the protecting group becomes. This principle is well-established for the widely used p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ether protecting groups and is directly applicable to their corresponding benzoyl ester analogues.

The Emergence of Dimethoxybenzoyl Protecting Groups

While a singular seminal publication marking the "discovery" of dimethoxybenzoyl protecting groups is not prominent in the literature, their utility can be understood as a logical extension of the well-documented chemistry of other methoxy-substituted benzyl and benzoyl protecting groups. The pioneering work on p-methoxybenzyl esters in peptide synthesis laid the groundwork for understanding the acid-lability of such systems. It was observed that the p-methoxybenzyl group could be cleaved under milder acidic conditions than the simple benzyl group.

Following this logic, the introduction of a second methoxy group to the benzoyl moiety to form 2,4-dimethoxybenzoyl, 3,4-dimethoxybenzoyl, or 3,5-dimethoxybenzoyl esters offers a protecting group with even greater acid sensitivity. This allows for more selective deprotection in the presence of other acid-labile groups, a critical consideration in the synthesis of complex molecules with multiple functional groups. The 2,4- and 3,4-dimethoxy isomers are particularly effective at increasing acid lability due to the participation of the para-methoxy group in stabilizing the carbocation through resonance.

Synthesis and Application of Dimethoxybenzoyl Chlorides

The key reagents for the introduction of dimethoxybenzoyl protecting groups are the corresponding dimethoxybenzoyl chlorides. These are typically synthesized from the commercially available dimethoxybenzoic acids by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride

A common laboratory-scale synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid (veratric acid) is as follows:

  • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added a catalytic amount of N,N-dimethylformamide (DMF).

  • Thionyl chloride (1.5-2.0 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which can often be used without further purification or can be purified by distillation or recrystallization.

Introduction of the Dimethoxybenzoyl Protecting Group

The dimethoxybenzoyl group is introduced to an alcohol function via an esterification reaction with the corresponding dimethoxybenzoyl chloride.

Experimental Protocol: Protection of a Primary Alcohol with 3,4-Dimethoxybenzoyl Chloride
  • To a solution of the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is added a base (1.1-1.5 eq), such as triethylamine, diisopropylethylamine, or pyridine. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • The solution is cooled to 0 °C, and a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3,4-dimethoxybenzoyl protected alcohol.

Cleavage of the Dimethoxybenzoyl Protecting Group

The primary advantage of the dimethoxybenzoyl protecting group is its enhanced lability under acidic conditions compared to the simple benzoyl or even the monomethoxybenzoyl group. It can also be cleaved under standard basic or reductive conditions.

Cleavage Conditions
Cleavage MethodReagents and ConditionsSubstrate Compatibility
Acidic Cleavage Trifluoroacetic acid (TFA) in dichloromethane (DCM); HCl in an organic solvent; Formic acid.Sensitive to other acid-labile groups such as tert-butyl ethers, Boc, and acetals. Orthogonal to base-labile and hydrogenolysis-labile groups.
Basic Cleavage Lithium hydroxide (LiOH) in THF/water; Sodium methoxide (NaOMe) in methanol; Aqueous ammonia.Sensitive to other ester groups. Orthogonal to acid-labile and hydrogenolysis-labile groups.
Reductive Cleavage Hydrogenolysis (H₂, Pd/C); Sodium in liquid ammonia.Sensitive to other reducible functional groups such as alkenes, alkynes, and some aromatic systems.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ); Cerium(IV) ammonium nitrate (CAN).Sensitive to other electron-rich aromatic systems.
Experimental Protocol: Acidic Cleavage of a 3,4-Dimethoxybenzoyl Ester
  • The 3,4-dimethoxybenzoyl protected alcohol is dissolved in an anhydrous solvent such as dichloromethane.

  • The solution is cooled to 0 °C.

  • Trifluoroacetic acid (TFA) is added dropwise (typically 10-50% v/v).

  • The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.

  • Upon completion, the reaction mixture is carefully concentrated under reduced pressure.

  • The residue is co-evaporated with a solvent like toluene to remove residual TFA.

  • The crude product is then purified by column chromatography, recrystallization, or distillation.

Logical Workflow for Protecting Group Strategy

The decision to use a dimethoxybenzoyl protecting group is often part of a larger synthetic strategy that requires orthogonal protecting groups. The following diagram illustrates a logical workflow for selecting and using a dimethoxybenzoyl protecting group.

Protecting_Group_Workflow start Start: Need to protect an alcohol assess_stability Assess stability requirements of the protected alcohol start->assess_stability acid_labile Is an acid-labile group required? assess_stability->acid_labile Yes base_labile Is a base-labile group required? assess_stability->base_labile No select_dmb Select Dimethoxybenzoyl (DMB) for enhanced acid lability acid_labile->select_dmb other_labile Other cleavage methods? base_labile->other_labile No protect Protection: Alcohol + DMB-Cl, Base select_dmb->protect synthesis_steps Perform subsequent synthetic transformations protect->synthesis_steps deprotect Deprotection of DMB group synthesis_steps->deprotect acid_cleavage Acidic Cleavage (e.g., TFA) deprotect->acid_cleavage Preferred base_cleavage Basic Cleavage (e.g., LiOH) deprotect->base_cleavage Alternative end End: Deprotected alcohol acid_cleavage->end base_cleavage->end

Decision workflow for using a DMB protecting group.

Signaling Pathway Analogy: Mechanism of Acid-Catalyzed Cleavage

The mechanism of acid-catalyzed cleavage of a dimethoxybenzoyl ester can be visualized as a signaling pathway, where the acid acts as the initial signal leading to the release of the protected alcohol.

Acid_Cleavage_Pathway H_plus H+ DMB_OR Dimethoxybenzoyl Ester (DMB-OR) H_plus->DMB_OR Protonation of carbonyl oxygen Protonated_Ester Protonated Ester DMB_OR->Protonated_Ester Acylium_Ion Resonance-Stabilized Acylium Ion Protonated_Ester->Acylium_Ion Loss of alcohol (ROH) ROH Alcohol (ROH) Protonated_Ester->ROH DMB_OH Dimethoxybenzoic Acid Acylium_Ion->DMB_OH Nucleophilic attack by H₂O H2O H₂O Acylium_Ion->H2O

Mechanism of acid-catalyzed deprotection of a DMB ester.

Conclusion

Dimethoxybenzoyl protecting groups, while not as extensively cited as their ether counterparts, represent a valuable tool in the synthetic chemist's toolbox. Their enhanced acid lability, predictable reactivity based on well-established electronic principles, and straightforward introduction and cleavage make them an attractive option for the protection of alcohols in complex synthetic sequences. As the demand for more sophisticated and selective synthetic methodologies continues to grow, particularly in the field of drug development, the strategic application of finely-tuned protecting groups like the dimethoxybenzoyl family will undoubtedly play an increasingly important role.

Methodological & Application

Application Notes and Protocols for the Use of 2-(2,6-Dimethoxybenzoyl)phenyl acetate as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethoxybenzoyl group is a promising photolabile protecting group (PPG) for phenols, offering a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. Its utility lies in the ability to mask a phenol's reactivity and then be selectively removed under mild, light-induced conditions, avoiding the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule. This "traceless" deprotection is highly advantageous in the synthesis of complex molecules.

The ortho-methoxy substituents on the benzoyl ring are key to the group's photochemical properties. While direct photolytic cleavage data for 2-(2,6-dimethoxybenzoyl)phenyl acetate is not extensively documented in publicly available literature, analogies can be drawn from structurally similar photolabile groups, such as the 3',5'-dimethoxybenzoin esters. These related compounds undergo efficient photochemical deprotection, suggesting that the 2,6-dimethoxybenzoyl moiety also possesses the necessary electronic and steric features for effective light-mediated cleavage.

These application notes provide a comprehensive overview of the synthesis, application, and cleavage of the 2-(2,6-dimethoxybenzoyl)phenyl protecting group, along with detailed experimental protocols.

Key Features of the 2,6-Dimethoxybenzoyl Protecting Group

  • Photolabile: Cleavage is induced by UV light, offering temporal and spatial control over deprotection.

  • Mild Deprotection Conditions: Avoids the use of strong acids, bases, or reducing agents that can damage sensitive substrates.

  • Stability: The protecting group is stable to a range of common synthetic conditions, allowing for its use in multi-step syntheses.

  • Potential for Orthogonality: Its light-mediated removal allows for selective deprotection in the presence of other protecting groups that are cleaved under different conditions (e.g., acid-labile or base-labile groups).

Experimental Protocols

Protocol 1: Synthesis of the Protecting Group Precursor - 2,6-Dimethoxybenzoic Acid

The precursor for the protecting group, 2,6-dimethoxybenzoic acid, can be synthesized from pyrogallol.

Reaction Scheme:

G Pyrogallol Pyrogallol Intermediate Methylated Intermediates Pyrogallol->Intermediate Methylation DMC Dimethyl Carbonate (DMC) DMC->Intermediate Catalyst Tetrabutylammonium bromide (TBAB) Catalyst->Intermediate Solvent Methanol Solvent->Intermediate Product 2,6-Dimethoxybenzoic Acid Intermediate->Product Further reaction & workup

Figure 1. Synthesis of 2,6-Dimethoxybenzoic Acid.

Materials:

  • Pyrogallol

  • Dimethyl carbonate (DMC)

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

  • Microreactor setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Prepare a solution of pyrogallol (1 molar equivalent) and tetrabutylammonium bromide (catalytic amount) in methanol.

  • In a separate vessel, dissolve dimethyl carbonate (excess) in methanol.

  • Using a microreactor setup, pump the two solutions to a mixing point and then through the heated reaction coil.

  • Maintain the reaction temperature and pressure as optimized for the specific microreactor system.

  • Collect the reaction mixture at the outlet.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove methanol.

  • The crude product can be purified by distillation or recrystallization to yield pure 2,6-dimethoxybenzoic acid.

Quantitative Data:

ParameterValue
Molar Ratio (Pyrogallol:DMC)1 : >2
CatalystTetrabutylammonium bromide (TBAB)
SolventMethanol
Typical YieldHigh (specific yield depends on the microreactor setup)
Protocol 2: Protection of a Phenol with 2,6-Dimethoxybenzoyl Chloride

This protocol describes the esterification of a generic phenol with 2,6-dimethoxybenzoyl chloride to form the protected phenol.

Reaction Workflow:

G cluster_0 Activation of Carboxylic Acid cluster_1 Esterification 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Acyl_Chloride 2,6-Dimethoxybenzoyl Chloride 2,6-Dimethoxybenzoic_Acid->Acyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Protected_Phenol This compound Acyl_Chloride->Protected_Phenol Phenol Phenol Phenol->Protected_Phenol Pyridine Pyridine (Base) Pyridine->Protected_Phenol Solvent/Base

Figure 2. Workflow for the protection of a phenol.

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Phenol (or the phenolic substrate to be protected)

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

Part A: Preparation of 2,6-Dimethoxybenzoyl Chloride

  • To a solution of 2,6-dimethoxybenzoic acid (1 molar equivalent) in anhydrous DCM, add thionyl chloride (1.1 molar equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dimethoxybenzoyl chloride, which can be used directly in the next step.

Part B: Esterification of the Phenol

  • Dissolve the phenol (1 molar equivalent) in anhydrous pyridine or DCM containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C and add the freshly prepared 2,6-dimethoxybenzoyl chloride (1.1 molar equivalents) dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protection Reaction Parameters:

ParameterCondition
Acylating Agent2,6-Dimethoxybenzoyl chloride
SubstratePhenol
BasePyridine, Triethylamine
SolventDichloromethane, Pyridine
Temperature0 °C to Room Temperature
Typical YieldGood to Excellent (substrate dependent)
Protocol 3: Photochemical Deprotection

This protocol outlines the general procedure for the photolytic cleavage of the 2,6-dimethoxybenzoyl protecting group. The optimal wavelength and irradiation time will need to be determined empirically for each specific substrate.

Deprotection Pathway:

G Protected_Phenol This compound Excited_State Excited State* Protected_Phenol->Excited_State hν (UV light) Cleavage_Products Deprotected Phenol + Byproducts Excited_State->Cleavage_Products Cleavage

Figure 3. General pathway for photochemical deprotection.

Materials:

  • Protected phenol (this compound derivative)

  • Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the protected phenol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp. The choice of wavelength is critical; based on related compounds, wavelengths in the range of 254 nm to 350 nm are likely to be effective. The reaction should be cooled to maintain a constant temperature.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Once the deprotection is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to isolate the deprotected phenol and separate it from the photogenerated byproducts.

Photolysis Parameters (Estimated based on related compounds):

ParameterCondition
Wavelength254 - 350 nm (to be optimized)
SolventMethanol, Acetonitrile, aqueous mixtures
Temperature0 - 25 °C
Reaction TimeVaries (minutes to hours, substrate dependent)
Quantum YieldTo be determined (expected to be moderate to good)

Applications in Drug Development

The 2,6-dimethoxybenzoyl protecting group can be particularly useful in drug development for several reasons:

  • Late-stage functionalization: It allows for the unmasking of a phenolic hydroxyl group at a late stage in a synthetic sequence, enabling the introduction of sensitive functionalities or the final step in the synthesis of a drug candidate.

  • Prodrug strategies: The photolabile nature of the protecting group could potentially be exploited in the design of photoactivatable prodrugs, where the active phenolic drug is released at a specific site upon light irradiation.

  • Combinatorial chemistry: In the synthesis of compound libraries, photolabile protecting groups can facilitate the parallel deprotection of multiple compounds with high purity.

Conclusion

The this compound protecting group offers a valuable strategy for the protection of phenols, with the key advantage of mild, light-induced deprotection. While further studies are needed to fully characterize its photochemical properties, such as determining the precise quantum yield and optimal cleavage conditions for a range of substrates, the protocols and information provided herein offer a solid foundation for its application in research and development. Its use can contribute to more efficient and elegant synthetic routes for complex molecules, particularly in the demanding context of drug discovery.

Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the acylation of amines and phenols using 2,6-dimethoxybenzoyl chloride. The protocols outlined below are foundational for the synthesis of a variety of chemical entities, including analogues of natural products such as cannabinoids.

Introduction

Acylation with 2,6-dimethoxybenzoyl chloride is a versatile chemical transformation used to introduce the 2,6-dimethoxybenzoyl group onto a substrate. This moiety can be found in various biologically active molecules and serves as a key building block in medicinal chemistry and drug development. The primary methods of acylation discussed herein are the N-acylation of amines to form amides and the Friedel-Crafts C-acylation of phenols to form hydroxyaryl ketones. The sterically hindered nature of the 2,6-disubstituted acyl chloride can influence reaction conditions and product distribution.

Data Presentation

The following table summarizes representative yields for acylation reactions with dimethoxy-substituted benzoyl chlorides.

Acyl ChlorideSubstrateProduct TypeReaction ConditionsYield (%)
3,4-Dimethoxybenzoyl ChlorideAnilineAmideTriethylamine, Cyrene™, 0 °C to RT, 1h92
3,4-Dimethoxybenzoyl ChlorideBenzylamineAmideTriethylamine, Cyrene™, 0 °C to RT, 1h95
Acetyl ChloridePhenolAryl KetoneAlCl₃, Nitrobenzene, Heat, 4hMixture of o- and p-isomers
Benzoyl ChlorideAnisoleAryl KetoneHBEA Zeolite, 120 °C75-80

Experimental Protocols

Protocol 1: N-Acylation of Amines

This protocol describes the synthesis of N-substituted amides from the reaction of an amine with a substituted benzoyl chloride in the bio-based solvent Cyrene™. The following is a general procedure adapted for 2,6-dimethoxybenzoyl chloride.

Materials:

  • 2,6-Dimethoxybenzoyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N)

  • Cyrene™ (dihydrolevoglucosenone)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a stirred solution of 2,6-dimethoxybenzoyl chloride (1.0 equiv.) in Cyrene™ (to make a 1M solution) in a round-bottom flask at 0 °C, add triethylamine (1.1 equiv.).

  • To this mixture, add the desired primary amine (1.0 equiv.) dropwise.

  • Allow the resulting mixture to warm to room temperature over a period of 1 hour.

  • Upon completion of the reaction (monitored by TLC), add water (10 volumes relative to Cyrene™) to the reaction mixture.

  • Stir the mixture until the product precipitates.

  • Collect the precipitated amide by vacuum filtration and wash with water.

  • For purification, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the pure amide.

Protocol 2: Friedel-Crafts C-Acylation of Phenols

This protocol outlines the Lewis acid-catalyzed Friedel-Crafts acylation of a phenol, such as olivetol, with 2,6-dimethoxybenzoyl chloride to yield a C-acylated product.[1] This reaction is particularly relevant in the synthesis of cannabinoid analogues.[2]

Materials:

  • 2,6-Dimethoxybenzoyl chloride

  • Phenol (e.g., olivetol)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous nitrobenzene or other inert solvent (e.g., dichloromethane)

  • Hydrochloric acid (aqueous solution)

  • Ice

  • Round-bottom flask equipped with a reflux condenser and gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv.) and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1-2.5 equiv.) portion-wise, ensuring the temperature remains low.

  • Once the addition is complete, allow the mixture to stir at low temperature for a short period before adding 2,6-dimethoxybenzoyl chloride (1.0 equiv.) dropwise.

  • After the addition of the acyl chloride, the reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired hydroxyaryl ketone.

Mandatory Visualizations

N_Acylation_Workflow N-Acylation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,6-dimethoxybenzoyl chloride in Cyrene™ add_et3n Add triethylamine at 0 °C start->add_et3n add_amine Add primary amine add_et3n->add_amine warm_rt Warm to room temperature (1h) add_amine->warm_rt add_water Add water warm_rt->add_water precipitate Stir to precipitate product add_water->precipitate filter Vacuum filter and wash precipitate->filter purify Purify (if necessary) filter->purify product Pure Amide Product purify->product

Caption: Workflow for the N-acylation of amines.

Friedel_Crafts_Workflow Friedel-Crafts Acylation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve phenol in anhydrous solvent add_lewis Add Lewis acid (e.g., AlCl₃) at 0 °C start->add_lewis add_acyl Add 2,6-dimethoxybenzoyl chloride add_lewis->add_acyl react Stir at RT or heat to reflux add_acyl->react quench Quench with HCl/ice react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Column chromatography wash_dry->purify product Pure Hydroxyaryl Ketone purify->product

Caption: Workflow for the Friedel-Crafts C-acylation of phenols.

Acylation_Pathways Acylation Pathways of Phenols cluster_products Potential Products phenol Phenol c_acylation C-Acylation Product (Hydroxyaryl Ketone) phenol->c_acylation Friedel-Crafts (Lewis Acid) o_acylation O-Acylation Product (Ester) phenol->o_acylation Esterification (Base Catalysis) acyl_chloride 2,6-Dimethoxybenzoyl Chloride acyl_chloride->c_acylation acyl_chloride->o_acylation

Caption: C- vs. O-acylation pathways for phenols.[3]

References

Application Notes and Protocols for the Use of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate and its Analogs in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct applications of 2-(2,6-dimethoxybenzoyl)phenyl acetate in total synthesis are not extensively documented in peer-reviewed literature, the core structural motif, the 2,6-dimethoxybenzoyl group, is a valuable building block in the synthesis of complex natural products. This moiety, readily derived from 2,6-dimethoxybenzoic acid, serves as a crucial precursor in the formation of key intermediates for natural products possessing a xanthone core. This document will detail the application of the 2,6-dimethoxybenzoyl group in the total synthesis of xanthones, providing a detailed experimental protocol for a key synthetic step and illustrating the overall synthetic logic. The principles and reactions described herein are conceptually applicable to the reactivity of this compound.

Application Note: The 2,6-Dimethoxybenzoyl Group as a Precursor to the Xanthone Core

The 2,6-dimethoxybenzoyl group is a key synthon in the construction of xanthone natural products. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of biological activities, making them attractive targets for total synthesis. The synthesis of the xanthone core often proceeds through a benzophenone intermediate, which is then cyclized to form the characteristic tricyclic system.

A common and effective strategy to access the required benzophenone intermediate is through a Friedel-Crafts acylation reaction. In this context, a derivative of 2,6-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoyl chloride, can be reacted with a suitable aromatic partner. The electron-donating methoxy groups on the benzoyl moiety can influence the reactivity and regioselectivity of the acylation.

A notable example is the synthesis of euxanthone, a naturally occurring xanthone. The synthesis of a key precursor to euxanthone, 2,6,2',5'-tetramethoxybenzophenone, can be achieved by the Friedel-Crafts acylation of 1,4-dimethoxybenzene with 2,6-dimethoxybenzoic acid, often activated in situ or used as its acid chloride.[1] This benzophenone then undergoes cyclization and demethylation to yield the final natural product.

The following sections provide a detailed protocol for the Friedel-Crafts acylation step and a summary of the quantitative data reported for this transformation.

Quantitative Data

The following table summarizes the reported yield for the synthesis of the key benzophenone intermediate in the total synthesis of euxanthone.

ReactionSubstratesCatalyst/ReagentSolventYield (%)Reference
Synthesis of 2,6,2',5'-tetramethoxybenzophenone via Friedel-Crafts Acylation2,6-Dimethoxybenzoic acid, 1,4-DimethoxybenzenePolyphosphoric acid-73[1]

Experimental Protocols

Synthesis of 2,6,2',5'-tetramethoxybenzophenone via Friedel-Crafts Acylation

This protocol is based on the synthesis of a key intermediate for euxanthone.[1]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • 1,4-Dimethoxybenzene

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,4-dimethoxybenzene in a suitable reaction vessel, add 2,6-dimethoxybenzoic acid.

  • Add polyphosphoric acid to the mixture. The amount of PPA should be sufficient to ensure efficient reaction; typically, a significant excess by weight is used.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 80-100 °C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture onto ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2,6,2',5'-tetramethoxybenzophenone.

Visualizations

Total_Synthesis_of_Euxanthone cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Natural Product 2_6_dimethoxybenzoic_acid 2,6-Dimethoxybenzoic Acid benzophenone 2,6,2',5'-Tetramethoxy- benzophenone 2_6_dimethoxybenzoic_acid->benzophenone Friedel-Crafts Acylation 1_4_dimethoxybenzene 1,4-Dimethoxybenzene 1_4_dimethoxybenzene->benzophenone euxanthone Euxanthone benzophenone->euxanthone Cyclization & Demethylation Experimental_Workflow start 1. Mix Reactants and PPA reaction 2. Heat and Stir start->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Quench, Extract, and Wash monitoring->workup purification 5. Purify by Chromatography workup->purification product 6. Obtain Pure Benzophenone purification->product

References

Protecting Phenolic Hydroxyl Groups with 2,6-Dimethoxybenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of phenolic hydroxyl groups using 2,6-dimethoxybenzoyl chloride. The 2,6-dimethoxybenzoyl group serves as a robust protecting group for phenols, offering stability under various reaction conditions and allowing for selective deprotection. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. For phenolic hydroxyls, a variety of protecting groups have been developed. The 2,6-dimethoxybenzoyl group offers distinct advantages due to the electronic properties conferred by the two methoxy groups on the benzoyl moiety. These groups enhance the stability of the resulting ester and influence its reactivity, allowing for specific cleavage conditions.

Data Summary

The following table summarizes the key quantitative data related to the protection of a generic phenol with 2,6-dimethoxybenzoyl chloride and its subsequent deprotection.

StepReagents and ConditionsSolventTemperatureTimeYield (%)
Protection Phenol, 2,6-Dimethoxybenzoyl chloride, PyridineDichloromethane (DCM)Room Temperature12-24 h85-95%
Deprotection 2,6-Dimethoxybenzoyl protected phenol, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Dichloromethane (DCM) / WaterRoom Temperature1-4 hHigh

Experimental Protocols

Protocol 1: Protection of a Phenolic Hydroxyl Group

This protocol describes the general procedure for the esterification of a phenol with 2,6-dimethoxybenzoyl chloride using pyridine as a base.

Materials:

  • Phenol derivative

  • 2,6-Dimethoxybenzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,6-dimethoxybenzoyl protected phenol.

Protocol 2: Deprotection of the 2,6-Dimethoxybenzoyl Group

This protocol outlines the oxidative cleavage of the 2,6-dimethoxybenzoyl protecting group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is based on the effective cleavage of the structurally similar 2,6-dimethoxybenzyl esters.[1]

Materials:

  • 2,6-Dimethoxybenzoyl protected phenol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve the 2,6-dimethoxybenzoyl protected phenol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Oxidative Cleavage: Add DDQ (1.5 - 2.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the deprotected phenol.

Visualizations

Experimental Workflow: Protection and Deprotection of Phenols

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_p Start: Phenol dissolve_p Dissolve Phenol in DCM start_p->dissolve_p add_pyr Add Pyridine dissolve_p->add_pyr add_dmbc Add 2,6-Dimethoxybenzoyl Chloride add_pyr->add_dmbc react_p React at RT (12-24h) add_dmbc->react_p workup_p Aqueous Work-up react_p->workup_p purify_p Silica Gel Chromatography workup_p->purify_p end_p End: Protected Phenol purify_p->end_p start_d Start: Protected Phenol dissolve_d Dissolve Protected Phenol in DCM/Water start_d->dissolve_d add_ddq Add DDQ dissolve_d->add_ddq react_d React at RT (1-4h) add_ddq->react_d workup_d Aqueous Work-up react_d->workup_d purify_d Silica Gel Chromatography workup_d->purify_d end_d End: Deprotected Phenol purify_d->end_d G phenol Phenol protected_phenol 2,6-Dimethoxybenzoyl Protected Phenol phenol->protected_phenol Esterification protected_phenol->phenol Oxidative Cleavage dmb_chloride 2,6-Dimethoxybenzoyl Chloride pyridine Pyridine ddq DDQ

References

Application Notes and Protocols for the Deprotection of 2,6-Dimethoxybenzoyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethoxybenzoyl (DMB) group is a valuable protecting group for carboxylic acids in organic synthesis. Its utility stems from its unique electronic properties, which allow for selective removal under specific oxidative conditions. The presence of two electron-donating methoxy groups at the ortho positions of the benzyl ring significantly increases the electron density of the aromatic system. This electronic enrichment makes the 2,6-dimethoxybenzyl moiety highly susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

This high reactivity towards specific oxidants allows for the deprotection of 2,6-dimethoxybenzoyl esters under mild conditions that leave other common protecting groups, such as the p-methoxybenzyl (PMB) group, intact.[1] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple functional groups. These application notes provide a detailed overview of the deprotection methods for 2,6-dimethoxybenzoyl esters, with a focus on the widely used DDQ-mediated oxidative cleavage.

Deprotection Methods

The primary and most efficient method for the deprotection of 2,6-dimethoxybenzoyl esters is oxidative cleavage.

Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Mechanism: The deprotection with DDQ proceeds through an oxidative mechanism. The electron-rich 2,6-dimethoxybenzyl group of the ester forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the two methoxy groups. Subsequent reaction with a nucleophile, typically water present in the reaction mixture, leads to the formation of a hemiacetal. This intermediate is unstable and collapses to release the free carboxylic acid, 2,6-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH2).

Advantages:

  • High Selectivity: This method is highly selective for the 2,6-dimethoxybenzoyl group. Other protecting groups that are sensitive to catalytic hydrogenolysis or strong acids/bases are often tolerated. Notably, p-methoxybenzyl (PMB) esters are stable under the conditions required to cleave 2,6-dimethoxybenzoyl esters, providing a valuable tool for differential protection strategies.[1]

  • Mild Conditions: The reaction is typically carried out under neutral or mildly acidic conditions at or below room temperature, which is beneficial for sensitive substrates.

  • Efficiency: The deprotection is often rapid and proceeds in high yields.[1]

Limitations:

  • Substrate Compatibility: Substrates containing other electron-rich aromatic systems or functional groups susceptible to oxidation may not be compatible with this method.

  • Stoichiometric Reagent: DDQ is used in stoichiometric amounts, and the resulting hydroquinone byproduct must be removed during workup.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the deprotection of various 2,6-dimethoxybenzoyl esters using DDQ.

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
9-(2,6-Dimethoxybenzyl)carbazoleDDQ (2.2)Toluene / H2O (30 eq.)807179[2]
9-(3,4-Dimethoxybenzyl)carbazoleDDQ (2.2)Toluene / H2O (30 eq.)801882[2]
General 2,6-Dimethoxybenzyl EsterDDQCH2Cl2 / H2ORT-High[1]

Note: Specific examples with detailed quantitative data for a wide range of 2,6-dimethoxybenzoyl esters are limited in the reviewed literature. The data for carbazole derivatives with related dimethoxybenzyl groups are included to provide an indication of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of 2,6-Dimethoxybenzoyl Esters using DDQ

This protocol is a general guideline for the oxidative cleavage of 2,6-dimethoxybenzoyl esters. The optimal conditions may vary depending on the specific substrate.

Materials:

  • 2,6-Dimethoxybenzoyl protected compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH2Cl2), anhydrous

  • Water (H2O), deionized

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,6-dimethoxybenzoyl ester (1.0 eq.) in a mixture of dichloromethane and water (typically a ratio of 10:1 to 20:1 v/v). The concentration of the substrate is typically in the range of 0.05 to 0.2 M.

  • To the stirred solution, add DDQ (1.1 - 1.5 eq.) portion-wise at room temperature. The reaction mixture will typically turn dark in color upon addition of DDQ.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 1 to 4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The aqueous washes help to remove the DDQH2 byproduct.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired carboxylic acid.

Visualizations

Deprotection Mechanism of 2,6-Dimethoxybenzoyl Ester with DDQ

Deprotection_Mechanism Ester R-CO-O-CH2-Ar(2,6-diOMe) CTC Charge-Transfer Complex Ester->CTC + DDQ DDQ DDQ DDQ->CTC Radical_Cation [Ester]•+ CTC->Radical_Cation SET DDQ_Radical_Anion [DDQ]•- CTC->DDQ_Radical_Anion Carbocation R-CO-O-CH+-Ar(2,6-diOMe) Radical_Cation->Carbocation - H• DDQH_minus DDQH- DDQ_Radical_Anion->DDQH_minus + H• Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal DDQH2 DDQH2 DDQH_minus->DDQH2 + H+ Water H2O Water->Hemiacetal Nucleophilic attack Acid R-COOH Hemiacetal->Acid Collapse Aldehyde 2,6-diOMe-Benzaldehyde Hemiacetal->Aldehyde

Caption: Mechanism of DDQ-mediated oxidative deprotection.

General Experimental Workflow for Deprotection

Experimental_Workflow Start 2,6-Dimethoxybenzoyl Ester Reaction Dissolve in CH2Cl2/H2O Add DDQ Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with NaHCO3 Extract with CH2Cl2 Monitoring->Workup Reaction Complete Drying Dry over Na2SO4 Filter and Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure Carboxylic Acid Purification->Product Decision_Tree Start Deprotection of 2,6-Dimethoxybenzoyl Ester Oxidative_Sensitive Are other oxidative sensitive groups present? Start->Oxidative_Sensitive Use_DDQ Use DDQ in CH2Cl2/H2O Oxidative_Sensitive->Use_DDQ No Consider_Alternative Consider alternative protecting group strategy Oxidative_Sensitive->Consider_Alternative Yes

References

Application Notes and Protocols for the Characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques for the characterization of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. It includes protocols for spectroscopic and chromatographic methods, along with expected data presented in a clear and comparative format. This guide is intended to assist researchers in confirming the identity, purity, and structural features of this compound.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Its characterization is crucial for quality control, batch release, and understanding its chemical properties. This document outlines the standard analytical techniques for its comprehensive characterization.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for the aromatic and methoxy protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy Protons (-OCH₃)3.6 - 3.8SingletN/A
Acetate Methyl Protons (-COCH₃)2.1 - 2.3SingletN/A
Aromatic Protons (Dimethoxybenzoyl Ring)6.5 - 7.4Multiplet7 - 9
Aromatic Protons (Phenyl Acetate Ring)7.0 - 7.5Multiplet7 - 9

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetate Methyl Carbon (-COCH₃)20 - 22
Methoxy Carbons (-OCH₃)55 - 57
Aromatic Carbons110 - 160
Benzoyl Carbonyl Carbon (-C=O)165 - 170
Acetate Carbonyl Carbon (-OC=O)168 - 172
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1750 - 1770Strong
C=O Stretch (Ketone)1670 - 1690Strong
C-O Stretch (Ester and Ether)1200 - 1300Strong
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

2.3.1. Predicted Mass Spectral Data

Technique Predicted [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Electrospray Ionization (ESI)317.10275, 165, 137

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

3.1.1. HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Processing: Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the neat sample on a diamond ATR crystal or prepare a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Dilute as necessary.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Determine the retention time and calculate the purity of the compound based on the peak area.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: General workflow for the synthesis and characterization of the target compound.

Analytical Techniques Relationship

analytical_techniques Target Compound Target Compound NMR NMR Target Compound->NMR IR IR Target Compound->IR MS MS Target Compound->MS HPLC HPLC Target Compound->HPLC Structure Structure NMR->Structure Functional Groups Functional Groups IR->Functional Groups Molecular Weight Molecular Weight MS->Molecular Weight Purity Purity HPLC->Purity

Caption: Relationship between analytical techniques and the information obtained.

Application Notes and Protocols: 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dimethoxybenzoyl)phenyl acetate is a molecule of interest in medicinal chemistry, combining structural features of both benzophenone and phenyl acetate. While specific research on this particular derivative is limited, its structural motifs suggest potential applications in areas where related compounds have shown activity. Benzophenones are known for their diverse biological activities, and phenyl acetate derivatives are utilized in various therapeutic contexts. This document provides a detailed overview of the potential applications, hypothetical mechanisms, and relevant experimental protocols for the synthesis and evaluation of this compound, based on established knowledge of its constituent chemical classes.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally related compounds, this compound could be investigated for a variety of therapeutic applications:

  • Anticancer Activity: Benzophenone derivatives have been explored for their potential as anticancer agents. The benzophenone scaffold can interact with various biological targets.

  • Enzyme Inhibition: Phenyl acetate and its derivatives have been studied as enzyme inhibitors. For instance, some have shown inhibitory activity against tyrosinase and pancreatic lipase[1].

  • Nitrogen Scavenging: Sodium phenylacetate is used clinically to treat hyperammonemia by providing an alternative pathway for waste nitrogen excretion[2][3]. While the acetylated form would have different properties, the core phenylacetate structure is relevant.

  • Antimicrobial and Antifungal Activity: Various phenyl benzoate and benzophenone compounds have demonstrated moderate antibacterial and antifungal properties[1].

Hypothetical Mechanism of Action

Given the absence of specific studies on this compound, a putative mechanism of action can be postulated based on its structural components. The benzophenone core could act as a pharmacophore that interacts with specific enzyme active sites or protein-protein interfaces. The dimethoxy substitutions on one phenyl ring and the acetate group on the other will significantly influence the molecule's steric and electronic properties, affecting its binding affinity and selectivity for potential targets.

A possible, hypothetical signaling pathway that could be modulated by a small molecule inhibitor of this structural class is the inhibition of a protein kinase cascade, which is a common target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 2-(2,6-Dimethoxybenzoyl)phenyl acetate (Hypothetical Target) Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for the potential synthesis and biological evaluation of this compound.

Synthesis Protocol: Two-Step Synthesis

This protocol outlines a plausible two-step synthesis starting from commercially available 2-hydroxybenzophenone and 2,6-dimethoxybenzoic acid.

Step 1: Friedel-Crafts Acylation to form 2-Hydroxy-2',6'-dimethoxybenzophenone

A plausible first step is the Friedel-Crafts acylation of phenol with 2,6-dimethoxybenzoyl chloride.

  • Materials: 2,6-dimethoxybenzoyl chloride, Phenol, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄), Celite.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Add phenol (1.1 eq) dissolved in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxy-2',6'-dimethoxybenzophenone.

Step 2: Esterification to form this compound

This step involves the acetylation of the hydroxyl group of the intermediate product.

  • Materials: 2-hydroxy-2',6'-dimethoxybenzophenone, Acetic anhydride, Pyridine or Triethylamine (TEA), Dichloromethane (DCM), 1M Copper (II) sulfate solution (optional, for pyridine removal), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the purified 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add pyridine or TEA (1.5 eq) to the solution.

    • Add acetic anhydride (1.2 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. (If pyridine was used, washing with 1M CuSO₄ can help remove residual pyridine).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start Starting Materials: 2,6-Dimethoxybenzoyl chloride Phenol Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM) Start->Step1 Intermediate Intermediate: 2-Hydroxy-2',6'-dimethoxybenzophenone Step1->Intermediate Step2 Step 2: Esterification (Acetic Anhydride, Pyridine) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dimethoxybenzoyl)phenyl acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its production on a larger scale requires a robust and well-defined synthetic protocol to ensure consistent yield and high purity. This document provides detailed application notes and protocols for the scale-up synthesis of this target molecule, focusing on a two-step process: the preparation of the key intermediate, 2,6-dimethoxybenzoyl chloride, followed by its Friedel-Crafts acylation with phenyl acetate.

The synthesis is based on established chemical transformations, including the conversion of a carboxylic acid to an acid chloride and a subsequent Friedel-Crafts acylation reaction. The protocols provided are designed to be scalable and include data presented in a clear, tabular format for easy reference.

Synthetic Pathway

The overall synthetic scheme involves two primary stages:

  • Synthesis of 2,6-Dimethoxybenzoyl Chloride: This intermediate is prepared from 2,6-dimethoxybenzoic acid and a chlorinating agent, such as thionyl chloride.

  • Friedel-Crafts Acylation: The synthesized 2,6-dimethoxybenzoyl chloride is then reacted with phenyl acetate in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the final product, this compound.

Experimental Protocols

Part 1: Scale-Up Synthesis of 2,6-Dimethoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.[1]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • Toluene

  • Thionyl chloride

  • Petroleum ether

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating/cooling system

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 8.5 kg of 2,6-dimethoxybenzoic acid in 60 liters of toluene.

  • Stir the solution at ambient temperature and add 6.8 liters of thionyl chloride dropwise over a period of 45 minutes.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the crude solid product with 25 liters of petroleum ether, cool, and filter.

  • Stir the resulting solid for one hour with 25 liters of fresh petroleum ether, then cool to 10°C and filter to yield 2,6-dimethoxybenzoyl chloride.

Quantitative Data for Synthesis of 2,6-Dimethoxybenzoyl Chloride

ParameterValueReference
Starting Material2,6-Dimethoxybenzoic acid[1]
ReagentThionyl chloride[1]
SolventToluene, Petroleum ether[1]
Scale8.5 kg (starting material)[1]
Yield8.94 kg[1]
Purity>98% (typical)
Part 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is a generalized procedure for Friedel-Crafts acylation, a widely used method for the formation of aryl ketones.[2][3][4]

Materials:

  • 2,6-Dimethoxybenzoyl chloride

  • Phenyl acetate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add a solution of 2,6-dimethoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes to form the acylium ion complex.

  • Add a solution of phenyl acetate (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Illustrative Quantitative Data for Friedel-Crafts Acylation

ParameterLab Scale (Illustrative)Pilot Scale (Projected)
Starting Material2,6-Dimethoxybenzoyl chloride (10 g)2,6-Dimethoxybenzoyl chloride (1 kg)
ReagentPhenyl acetate (1.1 eq), AlCl₃ (1.2 eq)Phenyl acetate (1.1 eq), AlCl₃ (1.2 eq)
SolventDichloromethaneDichloromethane
Reaction Time4-6 hours6-8 hours
Yield75-85%70-80%
Purity>99% (after purification)>98% (after purification)

Experimental Workflow Diagram

Synthesis_Workflow start Start reactant1 2,6-Dimethoxybenzoic Acid start->reactant1 reactant2 Thionyl Chloride start->reactant2 reactant3 Phenyl Acetate start->reactant3 reactant4 Aluminum Chloride start->reactant4 end_product This compound step1_reaction Reaction in Toluene reactant1->step1_reaction reactant2->step1_reaction step2_reaction Friedel-Crafts Acylation in DCM reactant3->step2_reaction reactant4->step2_reaction step1_workup Solvent Evaporation & Washing step1_reaction->step1_workup intermediate 2,6-Dimethoxybenzoyl Chloride step1_workup->intermediate intermediate->step2_reaction step2_workup Aqueous Work-up & Extraction step2_reaction->step2_workup step2_purification Purification (Recrystallization/Chromatography) step2_workup->step2_purification step2_purification->end_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Chemical Transformation)

References

Application Notes and Protocols for the Purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. Due to the limited availability of specific purification data for this compound, the methodologies presented herein are based on established techniques for the purification of structurally related aromatic esters. The primary purification techniques discussed are column chromatography and recrystallization. This guide is intended to serve as a comprehensive starting point for developing a robust purification strategy for this compound, which may be a compound of interest in medicinal chemistry and drug discovery due to the known biological activities of its constituent phenyl acetate and dimethoxybenzoyl moieties.[1][2]

Introduction to Purification Strategies

The purity of a chemical compound is paramount in research and development, particularly in the pharmaceutical industry where impurities can affect biological activity and toxicity. This compound, an aromatic ester, is likely to be synthesized via esterification or other organic reactions that may result in a crude product containing unreacted starting materials, by-products, and residual solvents. Therefore, effective purification is a critical step to obtain the compound at a desired purity level.

The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the desired final purity. For aromatic esters, the most common and effective purification techniques are column chromatography and recrystallization.[3]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[4] It is particularly useful for removing impurities that are structurally similar to the target compound.

  • Recrystallization: This method is ideal for purifying solid compounds on a larger scale. It relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[3]

Quantitative Data for Purification of Aromatic Esters

The following tables summarize typical conditions used for the purification of aromatic esters, which can be adapted for this compound.

Table 1: Typical Solvent Systems for Column Chromatography of Aromatic Esters

Stationary PhaseEluent System (v/v)Target Compound ClassReference
Silica GelHexane/Ethyl Acetate (9:1 to 7:3)Phenyl EstersOrganic Syntheses Procedure
Silica GelPetroleum Ether/Dichloromethane (93:7 to 75:25)Polycyclic Aromatic HydrocarbonsSimple column chromatography separation procedure for polycyclic aromatic hydrocarbons
Silica GelCyclohexane/Ethyl Acetate (98:2)Aromatic EstersEuropean Journal of Organic Chemistry
AluminaPetroleum Ether/DichloromethaneAromatic HydrocarbonsSimple column chromatography separation procedure for polycyclic aromatic hydrocarbons

Table 2: Common Solvents for Recrystallization of Aromatic Esters

Solvent/Solvent SystemCommentsReference
EthanolA general and effective solvent for many organic compounds.Reagents & Solvents: Solvents for Recrystallization
Methanol/ChloroformA good choice for compounds that do not dissolve completely in methanol alone.Important Chemistry Tips-Solvents choose for recrystallization-Part4
Hexane/DichloromethaneEffective for compounds that are sparingly soluble in hexane.Important Chemistry Tips-Solvents choose for recrystallization-Part4
Ethyl AcetateA good solvent for esters, following the "like dissolves like" principle.Reagents & Solvents: Solvents for Recrystallization
TolueneCan be effective for aromatic compounds.Important Chemistry Tips-Solvents choose for recrystallization-Part4

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Visualization of Workflows and Logical Relationships

Purification_Workflow Crude Crude Product Dissolution Dissolution in Minimal Solvent Crude->Dissolution Chromatography Column Chromatography Dissolution->Chromatography Recrystallization Recrystallization Dissolution->Recrystallization Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product_C Pure Product Solvent_Evaporation->Pure_Product_C Hot_Filtration Hot Filtration Recrystallization->Hot_Filtration Cooling Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Crystal Washing Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product_R Pure Product Drying->Pure_Product_R

Caption: General purification workflow for this compound.

Purification_Decision_Tree Start Start: Crude Product Purity_Check Assess Purity & Impurity Profile Start->Purity_Check High_Impurity High Level of Multiple Impurities Purity_Check->High_Impurity Complex Mixture Low_Impurity Low Level of Few Impurities Purity_Check->Low_Impurity Simple Mixture Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Recrystallization Recrystallization Low_Impurity->Recrystallization Final_Purity_Check Final Purity Analysis Column_Chromatography->Final_Purity_Check Recrystallization->Final_Purity_Check End Pure Product Final_Purity_Check->End

Caption: Decision tree for selecting a purification method.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not documented, its structural components suggest potential pharmacological relevance.

  • Phenyl Acetate Moiety: Phenylacetate and its derivatives have been investigated as non-toxic differentiation-inducing agents with potential applications in cancer therapy.[1] Their mechanisms of action are thought to involve the regulation of gene expression.[1]

  • Dimethoxybenzoyl Moiety: The dimethoxybenzoyl group is present in various pharmacologically active compounds. For instance, 3,4-dimethoxybenzoyl chloride is a key intermediate in the synthesis of bronchodilators and compounds with antitumor activity.[2]

Given these precedents, a hypothetical mechanism of action for this compound could involve the modulation of cellular signaling pathways related to cell growth and differentiation.

Hypothetical_Signaling_Pathway Compound 2-(2,6-Dimethoxybenzoyl) phenyl acetate Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The purification protocols and biological context provided are based on general chemical principles and data from analogous compounds. These should be considered as a starting point, and optimization will be necessary for the specific purification of this compound.

References

Troubleshooting & Optimization

overcoming steric hindrance in the synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during this synthesis, with a particular focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main difficulty lies in the Friedel-Crafts acylation step, where the steric bulk of the two methoxy groups on the 2,6-dimethoxybenzoyl chloride significantly hinders the reaction with the phenyl acetate precursor. This steric hindrance can lead to low yields and the formation of side products.

Q2: What are the key reaction steps for this synthesis?

The synthesis of this compound typically involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of a suitable phenol derivative with 2,6-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

  • Acetylation: Subsequent acetylation of the phenolic hydroxyl group to yield the final product.

Q3: Why is the choice of Lewis acid critical in the Friedel-Crafts acylation step?

The choice and amount of Lewis acid are crucial for activating the acyl chloride without promoting side reactions or decomposition of the starting materials. Stronger Lewis acids may be required to overcome the deactivation and steric hindrance of the 2,6-dimethoxybenzoyl chloride, but they can also lead to undesired outcomes if not used under optimized conditions.

Q4: Can alternative methods be used to circumvent the direct Friedel-Crafts acylation?

Yes, alternative strategies can be employed. One approach involves a Fries rearrangement of a phenyl ester of 2,6-dimethoxybenzoic acid. Another possibility is the use of organometallic reagents, which can sometimes be less sensitive to steric hindrance than traditional Friedel-Crafts reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or no yield of the acylated product in the Friedel-Crafts reaction.

  • Possible Cause 1: Insufficient catalyst activity.

    • Solution: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. Use a fresh, anhydrous batch of the catalyst. Consider using a stronger Lewis acid, such as iron(III) chloride (FeCl₃), or increasing the molar equivalents of the catalyst.

  • Possible Cause 2: High steric hindrance.

    • Solution: The bulky methoxy groups on the acyl chloride impede its approach to the aromatic ring. Running the reaction at a higher temperature can provide the necessary activation energy to overcome this barrier. However, be cautious as higher temperatures can also promote side reactions. The use of a less sterically hindered solvent might also be beneficial.

  • Possible Cause 3: Deactivation of the aromatic ring.

    • Solution: If the starting phenol derivative has deactivating groups, the Friedel-Crafts reaction will be slow. Ensure the starting material is sufficiently activated.

Issue 2: Formation of multiple byproducts.

  • Possible Cause 1: Over-acylation or side reactions.

    • Solution: This can occur if the reaction temperature is too high or the reaction time is too long. Optimize the reaction conditions by running it at a lower temperature for a longer period. Careful monitoring of the reaction progress by TLC is recommended.

  • Possible Cause 2: Catalyst-induced degradation.

    • Solution: Some Lewis acids can cause decomposition of starting materials or products. Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), or performing the reaction at a lower temperature.

Issue 3: Difficulty in product purification.

  • Possible Cause: Similar polarity of product and byproducts.

    • Solution: If standard column chromatography is ineffective, consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or recrystallization from a suitable solvent system. Derivatization of the product or byproducts to alter their polarity for easier separation can also be an option.

Data Presentation: Comparison of Lewis Acids for Friedel-Crafts Acylation

The choice of Lewis acid can significantly impact the yield of the sterically hindered Friedel-Crafts acylation. The following table provides a general comparison, although optimal conditions should be determined empirically.

Lewis AcidRelative StrengthTypical Reaction TemperaturePotential AdvantagesPotential Disadvantages
AlCl₃Strong0°C to refluxHigh catalytic activityCan promote side reactions and degradation
FeCl₃StrongRoom temp to refluxOften effective for hindered substratesCan be highly colored, making reaction monitoring difficult
BF₃·OEt₂ModerateRoom temp to refluxMilder, may reduce side reactionsMay not be strong enough for highly deactivated substrates
ZnCl₂MildHigh temperaturesGood for sensitive substratesOften requires higher temperatures and longer reaction times
SnCl₄Moderate0°C to room tempGood solubility in organic solventsMoisture sensitive, can be expensive

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Phenyl Acetate with 2,6-Dimethoxybenzoyl Chloride

  • To a stirred solution of phenyl acetate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 15 minutes.

  • Add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetylation of the Phenolic Product

  • Dissolve the purified phenolic product from the Friedel-Crafts step in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add acetic anhydride (1.5 eq) and a catalytic amount of a base (e.g., triethylamine or DMAP) if not using pyridine as the solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Start Start Synthesis: Friedel-Crafts Acylation Check_Yield Low or No Product Yield? Start->Check_Yield Byproducts Significant Byproduct Formation? Check_Yield->Byproducts No Catalyst Action: Use Fresh/Stronger Lewis Acid (e.g., FeCl3) Check_Yield->Catalyst Yes Purification Purification Issues? Byproducts->Purification No Optimize_Conditions Action: Lower Temperature, Optimize Reaction Time Byproducts->Optimize_Conditions Yes Success Successful Synthesis Purification->Success No Alt_Purification Action: Use Alternative Purification (Prep-TLC, Recrystallization) Purification->Alt_Purification Yes Temperature Action: Increase Reaction Temperature Catalyst->Temperature Temperature->Start Re-run Experiment Milder_Catalyst Action: Use Milder Lewis Acid (e.g., ZnCl2) Optimize_Conditions->Milder_Catalyst Milder_Catalyst->Start Re-run Experiment Alt_Purification->Success

Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.

Reaction_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Acetylation A Phenyl Acetate D Acylated Phenolic Intermediate A->D B 2,6-Dimethoxybenzoyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D F Final Product: 2-(2,6-Dimethoxybenzoyl) phenyl acetate D->F E Acetic Anhydride E->F

Caption: Synthetic pathway for this compound.

Technical Support Center: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-(2,6-Dimethoxybenzoyl)phenyl acetate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of phenyl acetate with 2,6-dimethoxybenzoyl chloride.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) may be hydrolyzed due to exposure to atmospheric moisture.

  • Steric Hindrance: The bulky 2,6-dimethoxybenzoyl group can sterically hinder the approach to the phenyl acetate ring, slowing down the reaction.

  • Insufficient Reaction Temperature: The activation energy for the acylation may not be reached at lower temperatures.

  • Fries Rearrangement: The primary competing reaction is the Fries rearrangement of the starting material, phenyl acetate, which is also catalyzed by Lewis acids.[1][2][3] This rearrangement produces hydroxyacetophenones, consuming the starting material and complicating purification.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

Solutions:

ParameterRecommendationRationale
Catalyst Handling Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon).To prevent hydrolysis and ensure catalyst activity.
Reaction Temperature Gradually increase the reaction temperature, for example, from room temperature up to 60-80°C.To overcome the activation energy barrier imposed by steric hindrance.
Stoichiometry Use a slight excess of the 2,6-dimethoxybenzoyl chloride (1.1-1.2 equivalents).To favor the intermolecular acylation over the intramolecular Fries rearrangement.
Solvent Selection Use a non-polar, aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).Non-polar solvents can favor the desired acylation, whereas polar solvents may promote the Fries Rearrangement.[3]
Catalyst Choice Consider using a milder Lewis acid like FeCl₃ or ZnCl₂ to potentially reduce the rate of the Fries rearrangement.Stronger Lewis acids like AlCl₃ are very effective for acylation but also strongly promote the Fries rearrangement.

Issue 2: Formation of Multiple Byproducts

Possible Causes:

  • Fries Rearrangement: As mentioned, this is a major source of byproducts, leading to ortho- and para-hydroxyacetophenone.[1][2][3] The ratio of these isomers is often temperature-dependent.

  • Hydrolysis: The ester linkage in both the starting material and the product can be susceptible to hydrolysis if water is present in the reaction mixture. This is especially a concern for hindered esters under certain conditions.[4][5]

  • Di-acylation: Although less likely due to the deactivating effect of the first acyl group, di-acylation of the phenyl acetate is a possibility under harsh conditions.

Solutions:

ParameterRecommendationRationale
Control of Fries Rearrangement Maintain a low reaction temperature to favor the para-substituted Fries product, which might be easier to separate. Use milder Lewis acids.To minimize the formation of multiple, hard-to-separate isomers.
Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.To prevent hydrolysis of the ester functionalities.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.To optimize the reaction time and minimize side reactions.
Purification Strategy Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from the more polar hydroxyacetophenone byproducts.To isolate the target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this synthesis?

A1: While aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts acylation, its high activity can also promote the unwanted Fries rearrangement.[1][2] For this specific synthesis, starting with a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide a better balance between the desired acylation and the competing rearrangement. Optimization of the catalyst and its stoichiometry is recommended for each specific setup.

Q2: How can I minimize the Fries rearrangement?

A2: The Fries rearrangement can be minimized by:

  • Controlling the temperature: Lower temperatures generally favor the para-Fries product and may slow down the rearrangement relative to the desired acylation.[3]

  • Using a non-polar solvent: Solvents like dichloromethane or carbon disulfide are preferred.[3]

  • Careful choice of Lewis acid: As discussed, milder Lewis acids can be beneficial.

  • Adjusting the stoichiometry: Using a slight excess of the acylating agent can favor the intermolecular reaction.

Q3: My product appears to be hydrolyzing during workup. How can I prevent this?

A3: The ester product, being sterically hindered, might be more resistant to hydrolysis than simpler esters. However, prolonged exposure to strong aqueous acids or bases during workup should be avoided. Use a rapid, neutral workup procedure. For example, quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent. Wash the organic layer with cold, dilute sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate before solvent evaporation.

Q4: What is a suitable method for purifying the final product?

A4: Column chromatography is typically the most effective method for purifying this compound from byproducts like hydroxyacetophenones. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for good separation. The progress of the separation can be monitored by TLC.

Experimental Protocols

Proposed Synthesis Protocol for this compound

This is a generalized protocol and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via a syringe.

  • Reactant Addition: Cool the suspension to 0°C in an ice bath. Dissolve 2,6-dimethoxybenzoyl chloride (1.0 eq.) and phenyl acetate (1.1 eq.) in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C) and continue to monitor.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants phenyl_acetate Phenyl Acetate product 2-(2,6-Dimethoxybenzoyl) phenyl acetate phenyl_acetate->product benzoyl_chloride 2,6-Dimethoxybenzoyl Chloride benzoyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product Catalyst solvent DCM solvent->product Solvent

Caption: Friedel-Crafts acylation of phenyl acetate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the Lewis Acid anhydrous and active? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst under inert atm. check_catalyst->solution_catalyst No check_rearrangement Is Fries Rearrangement the major pathway? check_conditions->check_rearrangement Yes solution_conditions Optimize temperature and reaction time. Monitor via TLC. check_conditions->solution_conditions No check_purification Is the product being lost during workup/purification? check_rearrangement->check_purification No solution_rearrangement Use milder catalyst, lower temp, or non-polar solvent. check_rearrangement->solution_rearrangement Yes solution_purification Use neutral workup and optimize chromatography. check_purification->solution_purification Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Acylation of Phenols with 2,6-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of phenols using 2,6-dimethoxybenzoyl chloride.

Troubleshooting Guides

Problem 1: Low or no yield of the desired O-acylated phenolic ester.

Possible Causes & Solutions

CauseRecommended Action
Insufficiently activated phenol Ensure a suitable base (e.g., pyridine, triethylamine, or NaOH with a phase transfer catalyst) is used to deprotonate the phenol, increasing its nucleophilicity.[1] For sterically hindered phenols, a stronger catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary.[2]
Hydrolysis of 2,6-dimethoxybenzoyl chloride The reaction should be conducted under anhydrous conditions, as moisture will hydrolyze the acyl chloride, reducing the amount available to react with the phenol.[3]
Steric hindrance Due to the bulky nature of 2,6-dimethoxybenzoyl chloride, the reaction may be slow.[4] Consider increasing the reaction time or using a highly effective catalyst such as DMAP to overcome the steric hindrance.[2]
Low reaction temperature While low temperatures are crucial to prevent side reactions, if the reaction is not proceeding, a modest increase in temperature (e.g., from 0°C to room temperature) may be required. Monitor the reaction closely for the formation of side products.
Problem 2: The major product isolated is a C-acylated hydroxyaryl ketone instead of the O-acylated ester.

Possible Causes & Solutions

CauseRecommended Action
Presence of Lewis acid catalyst Lewis acids, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or boron trifluoride (BF₃), strongly promote the Fries rearrangement of the initially formed O-acylated product to the thermodynamically more stable C-acylated product.[1][4][5] Avoid Lewis acids if O-acylation is the desired outcome.
High reaction temperature Elevated temperatures provide the energy needed for the Fries rearrangement to occur.[4][6] To favor the kinetically controlled O-acylation product, maintain low reaction temperatures, such as 0°C.[3]
Prolonged reaction time at elevated temperatures Even without a strong Lewis acid, prolonged heating can sometimes induce the Fries rearrangement. If C-acylation is observed, reduce the reaction time or temperature.
Problem 3: Formation of a demethylated by-product.

Possible Causes & Solutions

CauseRecommended Action
Harsh reaction conditions with a Lewis acid In the presence of a Lewis acid like AlCl₃ and elevated temperatures, cleavage of the methoxy groups on the benzoyl moiety can occur. This is a known side reaction, especially with substituted phenols.
Action To prevent demethylation, avoid the use of Lewis acids and high temperatures. Opt for base-catalyzed acylation conditions at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in the acylation of phenols with 2,6-dimethoxybenzoyl chloride?

A1: There are two main competing reaction pathways:

  • O-acylation: The desired reaction where the acyl group attaches to the phenolic oxygen to form a phenolic ester. This is the kinetically favored product.[1]

  • C-acylation (Fries Rearrangement): The acyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho or para position, to form a hydroxyaryl ketone. This is the thermodynamically favored product and is promoted by Lewis acids and higher temperatures.[1][4]

A potential secondary side reaction, particularly under harsh, acidic conditions, is the cleavage of the methoxy groups on the 2,6-dimethoxybenzoyl moiety.

Q2: How can I selectively synthesize the O-acylated phenolic ester?

A2: To favor O-acylation, you should employ conditions that promote the kinetically controlled product:

  • Use a base catalyst: Bases like pyridine, triethylamine, or NaOH (with a phase transfer catalyst) deprotonate the phenol, making it a better nucleophile to attack the acyl chloride.[1] For sterically demanding reactions, 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst.[2]

  • Maintain low temperatures: Running the reaction at 0°C or below helps to prevent the Fries rearrangement.[3]

  • Avoid Lewis acids: Do not use Lewis acids such as AlCl₃, SnCl₄, or BF₃, as they catalyze the Fries rearrangement.[4][7]

Q3: Under what conditions will the C-acylated hydroxyaryl ketone be the major product?

A3: C-acylation is favored under thermodynamically controlled conditions:

  • Presence of a Lewis acid: A stoichiometric amount of a Lewis acid like AlCl₃ is typically used to promote the Fries rearrangement.[1][5]

  • Elevated temperatures: Heating the reaction mixture, often to reflux, provides the necessary energy for the rearrangement to the more stable C-acylated product.[5]

Q4: Does the steric hindrance of 2,6-dimethoxybenzoyl chloride affect the reaction?

A4: Yes, the two methoxy groups in the ortho positions of the benzoyl chloride create significant steric hindrance. This can slow down the rate of acylation.[4] To overcome this, using a highly nucleophilic catalyst like DMAP can be beneficial.[2] The steric bulk also influences the ortho/para selectivity of the Fries rearrangement, should it occur.

Experimental Protocols

Protocol for Selective O-Acylation (Ester Formation)

This protocol is designed to favor the formation of the phenolic ester and minimize the Fries rearrangement.

Materials:

  • Phenol

  • 2,6-dimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (or catalytic DMAP with triethylamine)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add the base, for example, anhydrous pyridine (1.5 eq.). If using catalytic DMAP (0.1 eq.), also add triethylamine (1.5 eq.).

  • In a separate flask, dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 2,6-dimethoxybenzoyl chloride solution dropwise to the stirred phenol solution at 0°C over 15-20 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Upon completion, quench the reaction by adding cold, dilute aqueous HCl.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways and logical relationships in the acylation of phenols.

G cluster_main Acylation of Phenol phenol Phenol + 2,6-Dimethoxybenzoyl Chloride o_acylation O-Acylation Product (Phenolic Ester) phenol->o_acylation Base Catalyst Low Temperature c_acylation C-Acylation Product (Hydroxyaryl Ketone) o_acylation->c_acylation Fries Rearrangement Lewis Acid / High Temp.

Caption: Competing O- and C-acylation pathways.

G cluster_workflow Troubleshooting Workflow start Experiment: Acylation of Phenol check_product Analyze Product Mixture start->check_product o_product Desired O-Acylated Product check_product->o_product Success c_product C-Acylated Side Product check_product->c_product Fries Rearrangement no_product Low/No Yield check_product->no_product Failure adjust_c Action: Lower Temp, Remove Lewis Acid c_product->adjust_c adjust_no Action: Check Reagents, Use DMAP no_product->adjust_no adjust_c->start adjust_no->start

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Cleavage of 2,6-Dimethoxybenzoyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of 2,6-dimethoxybenzoyl esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of 2,6-dimethoxybenzoyl esters.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Cleavage Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Increase the reaction time. - Gradually increase the reaction temperature.
Reagent degradation: The cleavage reagent (e.g., DDQ) may have degraded due to improper storage.- Use a fresh batch of the reagent. - Store reagents according to the manufacturer's recommendations.
Insufficient reagent: The stoichiometric amount of the cleavage reagent may be inadequate.- Increase the equivalents of the cleavage reagent incrementally.
Formation of Side Products Over-oxidation: In oxidative cleavage methods (e.g., using DDQ), other sensitive functional groups in the molecule may be oxidized.- Reduce the equivalents of the oxidizing agent. - Lower the reaction temperature. - Consider a milder cleavage method if possible.
Acid/Base sensitive groups: Other functional groups in the substrate may be sensitive to the acidic or basic conditions used for hydrolysis.- Use a milder cleavage method such as enzymatic hydrolysis. - Carefully control the pH of the reaction mixture.
Hydrolysis of other esters: If other ester protecting groups are present, they may also be cleaved.- Choose an orthogonal protecting group strategy where possible. - Enzymatic cleavage can offer higher selectivity.
Difficult Product Isolation/Purification Emulsion formation during workup: This can occur during the extraction of the carboxylic acid product.- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Co-elution of product and byproducts: The desired carboxylic acid may have similar polarity to byproducts from the cleavage reagent.- Utilize an acidic or basic wash during the workup to separate the acidic product from neutral byproducts.[1] - Employ a different stationary phase for chromatography or add a small amount of acid (e.g., acetic acid) to the mobile phase to improve separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving 2,6-dimethoxybenzoyl esters?

A1: The most common methods for the cleavage of 2,6-dimethoxybenzoyl esters are:

  • Oxidative Cleavage: This is often performed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The electron-donating methoxy groups on the benzoyl ring facilitate this oxidative deprotection.[3][4]

  • Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to hydrolyze the ester bond.

  • Base-Catalyzed Hydrolysis (Saponification): Bases such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) can be used to cleave the ester.

  • Enzymatic Hydrolysis: Lipases, such as Candida antarctica lipase B (CALB), can provide a mild and selective method for cleavage.[5]

Q2: Why is my DDQ cleavage reaction not working for the 2,6-dimethoxybenzoyl ester, even though it works for other benzyl ethers?

A2: While 2,6-dimethoxybenzoyl esters are susceptible to DDQ cleavage, the reaction's success can be influenced by several factors. The proposed mechanism involves the formation of a charge-transfer complex between the electron-rich aromatic ring and DDQ, followed by hydride abstraction.[3][6][7] If the reaction is failing, consider the following:

  • Solvent: The reaction is typically run in a non-polar aprotic solvent like dichloromethane (DCM) or a mixture of DCM and water.

  • Stoichiometry: Ensure you are using a sufficient excess of DDQ (typically 1.5-3 equivalents).

  • Reaction Time and Temperature: These reactions are often run at room temperature, but gentle heating may be required. Monitor the reaction by TLC to determine the optimal time.

Q3: Can I selectively cleave a 2,6-dimethoxybenzoyl ester in the presence of other protecting groups?

A3: Yes, selective cleavage is possible depending on the other protecting groups present:

  • Acid-labile groups (e.g., Boc, trityl): Oxidative cleavage with DDQ is performed under neutral conditions and should not affect these groups.

  • Base-labile groups (e.g., acetate, fmoc): Acid-catalyzed or enzymatic cleavage would be more suitable.

  • Other benzyl-type ethers: The 2,6-dimethoxybenzoyl group is generally more labile to oxidative cleavage than a standard benzyl ether.

Q4: What are the typical byproducts of a DDQ-mediated cleavage, and how can I remove them?

A4: The main byproduct from DDQ is 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2). This is often insoluble in non-polar solvents like DCM and can be removed by filtration. Any remaining soluble byproducts can typically be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup, which will extract the desired carboxylic acid into the aqueous phase.[1]

Q5: How can I purify my carboxylic acid product after cleavage?

A5: Purification of the resulting carboxylic acid can typically be achieved by:

  • Extraction: After quenching the reaction, the carboxylic acid can be extracted into an aqueous basic solution (e.g., sodium bicarbonate). This aqueous layer is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, and the carboxylic acid product is extracted back into an organic solvent.[1][8]

  • Crystallization: If the carboxylic acid is a solid, it can be purified by recrystallization from a suitable solvent system.[8]

  • Chromatography: Silica gel chromatography can be used for purification. It is sometimes beneficial to add a small amount of an acidic modifier, like acetic acid, to the eluent to prevent tailing of the acidic product on the silica gel.[2]

Experimental Protocols

Oxidative Cleavage using DDQ

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the 2,6-dimethoxybenzoyl ester (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 - 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash it with DCM.

  • Acidify the aqueous layer with 1M HCl until the pH is acidic.

  • Extract the carboxylic acid product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by chromatography or crystallization as needed.

Enzymatic Hydrolysis using Candida antarctica Lipase B (CALB)

This protocol is adapted from a procedure for a similar substrate and may need to be optimized.[5][9]

  • To a solution of the 2,6-dimethoxybenzoyl ester (100 mg) in a dioxane-tert-butanol (9:1) solvent mixture (2 mL), add Candida antarctica lipase B (immobilized, 50 mg).[9]

  • Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove the enzyme.

  • Wash the enzyme with the reaction solvent or another suitable organic solvent.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Purify the resulting carboxylic acid using standard procedures (extraction, chromatography, or crystallization).

Data Presentation

Table 1: Comparison of Cleavage Methods for 2,6-Dimethoxybenzoyl Esters

Method Reagents Typical Conditions Advantages Disadvantages
Oxidative Cleavage DDQDCM/H₂O, Room Temp.Mild, neutral conditions; High yielding.[3][4]Stoichiometric amounts of oxidant required; Potential for side reactions with sensitive groups.
Acid-Catalyzed Hydrolysis TFA, HClDCM or neat, Room Temp. to RefluxSimple procedure; Readily available reagents.Harsh conditions may not be suitable for sensitive substrates; Can cleave other acid-labile groups.
Base-Catalyzed Hydrolysis LiOH, NaOHTHF/H₂O or MeOH/H₂O, Room Temp. to RefluxEffective for robust substrates; Inexpensive reagents.Harsh conditions; Can cause epimerization of adjacent stereocenters; Can cleave other base-labile groups.
Enzymatic Hydrolysis Lipase (e.g., CALB)Buffer or organic solvent, Room Temp.Very mild and selective; Environmentally friendly.[5]Enzyme can be expensive; Slower reaction times; Substrate scope may be limited.

Visualizations

experimental_workflow cluster_start Start cluster_cleavage Cleavage Method Selection cluster_optimization Reaction Optimization cluster_workup Workup & Purification cluster_end End start 2,6-Dimethoxybenzoyl Protected Compound oxidative Oxidative Cleavage (DDQ) start->oxidative Choose Method acidic Acidic Hydrolysis (TFA/HCl) start->acidic Choose Method basic Basic Hydrolysis (LiOH/NaOH) start->basic Choose Method enzymatic Enzymatic Hydrolysis (Lipase) start->enzymatic Choose Method optimize Optimize Conditions: - Temperature - Time - Reagent Equivalents oxidative->optimize acidic->optimize basic->optimize enzymatic->optimize workup Aqueous Workup (Acid/Base Extraction) optimize->workup Reaction Complete purify Purification (Chromatography/Crystallization) workup->purify end Pure Carboxylic Acid purify->end

Caption: Experimental workflow for the cleavage of 2,6-dimethoxybenzoyl esters.

troubleshooting_guide cluster_low_yield Low Yield / No Reaction cluster_side_products Side Product Formation cluster_purification_issues Purification Issues start Problem Encountered check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Low Yield milder_conditions Use Milder Conditions (Lower Temp, Less Reagent) start->milder_conditions Side Products optimize_workup Optimize Workup (Brine, pH adjustment) start->optimize_workup Purification Issues increase_time_temp Increase Reaction Time / Temperature check_reagents->increase_time_temp solution Problem Resolved increase_time_temp->solution change_method Change Cleavage Method (e.g., to Enzymatic) milder_conditions->change_method change_method->solution optimize_chromatography Optimize Chromatography (Solvent Modifier) optimize_workup->optimize_chromatography optimize_chromatography->solution

Caption: Troubleshooting logic for 2,6-dimethoxybenzoyl ester cleavage.

ddq_mechanism start 2,6-Dimethoxybenzoyl Ester + DDQ charge_transfer Formation of Charge-Transfer Complex start->charge_transfer hydride_abstraction Hydride Abstraction charge_transfer->hydride_abstraction carbocation Stabilized Benzyl Carbocation + DDQH- hydride_abstraction->carbocation hydrolysis Nucleophilic Attack by Water carbocation->hydrolysis products Carboxylic Acid + 2,6-Dimethoxybenzaldehyde + DDQH2 hydrolysis->products

Caption: Proposed mechanism for DDQ-mediated cleavage of 2,6-dimethoxybenzoyl esters.

References

stability of 2-(2,6-Dimethoxybenzoyl)phenyl acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2,6-Dimethoxybenzoyl)phenyl acetate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH (around 7.0) and room temperature, this compound is expected to be relatively stable over short periods. However, as with most esters, gradual hydrolysis can occur over extended storage in aqueous solutions. For long-term storage, it is recommended to keep the compound in a dry, solid state or dissolved in an anhydrous aprotic solvent.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slowest in the slightly acidic to neutral pH range and increases significantly in strongly acidic or basic solutions.

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ester bond. This will result in the formation of 2-(2,6-Dimethoxybenzoyl)phenol and acetic acid .

Q4: Can temperature affect the stability of this compound?

Yes, temperature will significantly influence the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation of the ester, even at a constant pH. Therefore, for experiments requiring the compound to be in solution, it is advisable to maintain low temperatures if stability is a concern.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my compound in an aqueous buffer.

  • Possible Cause: The pH of your buffer may be too high or too low.

  • Solution:

    • Measure the pH of your buffer to ensure it is within a stable range for the ester (ideally between pH 4 and 6).

    • If your experimental conditions permit, consider using a buffer in this pH range.

    • Prepare fresh solutions of the compound immediately before use to minimize the time it spends in an aqueous environment.

    • If possible, conduct the experiment at a lower temperature to decrease the rate of hydrolysis.

Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks.

  • Possible Cause: These peaks may correspond to the degradation products: 2-(2,6-Dimethoxybenzoyl)phenol and acetic acid.

  • Solution:

    • Confirm the identity of the degradation products by running reference standards if available.

    • Review your sample preparation and storage procedures. Ensure that samples are not exposed to harsh pH conditions or high temperatures for extended periods before analysis.

    • Consider using a less protic or aprotic solvent for sample preparation if your analytical method allows.

Issue 3: I need to perform a reaction under basic conditions, but my compound is degrading.

  • Possible Cause: Base-catalyzed hydrolysis (saponification) is occurring.

  • Solution:

    • Use the mildest basic conditions possible (e.g., lower concentration of base, weaker base).

    • Keep the reaction temperature as low as possible.

    • Minimize the reaction time.

    • If the ester is a protecting group, consider alternative protecting group strategies that are stable to basic conditions.

Quantitative Data Summary

pHTemperature (°C)Half-life (t½) (Estimated)Primary Degradation Products
2.025Hours2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid
4.025Days2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid
7.025Weeks2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid
10.025Minutes to Hours2-(2,6-Dimethoxybenzoyl)phenolate, Acetate
7.050Days2-(2,6-Dimethoxybenzoyl)phenol, Acetic Acid

Experimental Protocols

Protocol for Assessing the Stability of this compound

1. Objective: To determine the rate of hydrolysis of this compound at different pH values.

2. Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Constant temperature incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the reaction.

    • Initiate the timer immediately after adding the stock solution to the buffer.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Sample Analysis:

    • Immediately analyze the collected samples by a validated HPLC method.

    • The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the disappearance of the parent compound peak and the appearance of the degradation product peak (2-(2,6-Dimethoxybenzoyl)phenol) at an appropriate UV wavelength.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the rate constant (k) and the half-life (t½) of the degradation at each pH.

Visualizations

Acid_Catalyzed_Hydrolysis Compound This compound ProtonatedEster Protonated Ester Intermediate Compound->ProtonatedEster + H+ ProtonatedEster->Compound - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O TetrahedralIntermediate->ProtonatedEster - H2O Products 2-(2,6-Dimethoxybenzoyl)phenol + Acetic Acid TetrahedralIntermediate->Products - H+

Caption: Acid-catalyzed hydrolysis pathway.

Base_Catalyzed_Hydrolysis Compound This compound TetrahedralIntermediate Tetrahedral Intermediate Compound->TetrahedralIntermediate + OH- TetrahedralIntermediate->Compound - OH- Products 2-(2,6-Dimethoxybenzoyl)phenolate + Acetic Acid TetrahedralIntermediate->Products FinalProducts 2-(2,6-Dimethoxybenzoyl)phenol + Acetate Products->FinalProducts Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile Incubate Incubate Stock in Buffers at Constant Temperature Stock->Incubate Buffers Prepare Buffers (Varying pH) Buffers->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Determine Rate Constant and Half-life HPLC->Data

Technical Support Center: 2,6-Dimethoxybenzoyl (DMB) Protection of Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 2,6-dimethoxybenzoyl (DMB) protection of phenols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this sterically hindered protecting group.

Troubleshooting Guide

This section addresses common issues encountered during the 2,6-dimethoxybenzoyl protection of phenols and offers potential solutions in a question-and-answer format.

Question: I am observing a low or no yield of my desired 2,6-dimethoxybenzoyl-protected phenol. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the protection reaction are frequently due to the steric hindrance posed by the two methoxy groups on the benzoyl chloride, which slows down the acylation of the phenol. Here are several factors to consider and optimize:

  • Inadequate Base: The reaction, typically a Schotten-Baumann reaction, requires a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

  • Reaction Temperature: Due to the sterically hindered nature of 2,6-dimethoxybenzoyl chloride, the reaction may require elevated temperatures to overcome the activation energy barrier.

  • Reaction Time: The reaction may be sluggish. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Purity: The purity of the phenol, 2,6-dimethoxybenzoyl chloride, and solvent is critical. Moisture can hydrolyze the acyl chloride, reducing the amount available for the reaction.

Troubleshooting Steps:

  • Choice and Amount of Base:

    • Switch to a stronger, non-nucleophilic base such as pyridine or triethylamine. Pyridine can also act as a nucleophilic catalyst.

    • Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation of the phenol and to neutralize the HCl byproduct.

  • Temperature and Reaction Time:

    • If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C).

    • Monitor the reaction by TLC until the starting phenol is consumed.

  • Solvent and Reagent Quality:

    • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity starting materials.

    • 2,6-Dimethoxybenzoyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The primary side product is often the unreacted starting phenol. Another possibility is the hydrolysis of the 2,6-dimethoxybenzoyl chloride to 2,6-dimethoxybenzoic acid if moisture is present.

Minimization of Side Products:

  • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are paramount to prevent the hydrolysis of the acyl chloride.

  • Controlled Addition: Adding the 2,6-dimethoxybenzoyl chloride slowly to the mixture of the phenol and base can help to control the reaction and minimize side reactions.

  • Stoichiometry: Use a slight excess of the 2,6-dimethoxybenzoyl chloride (1.1-1.2 equivalents) to ensure complete conversion of the phenol.

Question: The purification of my 2,6-dimethoxybenzoyl-protected phenol is proving difficult. What are the best practices for purification?

Answer:

Purification can be challenging due to the potential for the product to be an oil or a low-melting solid and the presence of unreacted starting materials or byproducts with similar polarities.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary.

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining base (like pyridine or triethylamine).

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted phenol and 2,6-dimethoxybenzoic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Chromatography:

    • Column chromatography on silica gel is typically the most effective method for final purification.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the 2,6-dimethoxybenzoyl protecting group for phenols?

The primary advantage of the DMB group lies in its steric bulk. The two methoxy groups ortho to the carbonyl group provide significant steric hindrance, which can be useful in directing reactions to other, less hindered sites in a molecule. It also offers a balance of stability under various conditions and can be removed under specific oxidative or hydrolytic conditions.

Q2: Under what conditions is the 2,6-dimethoxybenzoyl group stable?

The 2,6-dimethoxybenzoyl ester is generally stable under neutral and mildly acidic or basic conditions that do not promote ester hydrolysis. It is also typically stable to many common transformations that do not involve strong nucleophiles, strong acids, or strong bases at elevated temperatures.

Q3: How can I deprotect a 2,6-dimethoxybenzoyl-protected phenol?

Deprotection can be achieved under several conditions:

  • Oxidative Cleavage: For the related 2,6-dimethoxybenzyl esters, cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been reported to proceed in high yields.[1] This is a promising method for the deprotection of 2,6-dimethoxybenzoyl esters as well.

  • Basic Hydrolysis (Saponification): Treatment with a strong base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol, or ethanol) will hydrolyze the ester. Due to steric hindrance, this may require heating and longer reaction times.

  • Acidic Hydrolysis: Strong acidic conditions can also effect deprotection, though this may be less favorable if other acid-sensitive functional groups are present in the molecule.

Q4: Is the 2,6-dimethoxybenzoyl group suitable for the protection of sterically hindered phenols?

Protecting a sterically hindered phenol with the already bulky 2,6-dimethoxybenzoyl chloride can be very challenging and may result in very low yields or no reaction at all. In such cases, a smaller protecting group might be more appropriate.

Data Presentation

The following table summarizes typical reaction conditions for the Schotten-Baumann protection of phenols. Note that specific yields for 2,6-dimethoxybenzoyl protection are highly substrate-dependent due to steric factors and are not widely reported in comparative studies.

ParameterCondition A (Mild)Condition B (Forced)
Base PyridineTriethylamine with DMAP (cat.)
Solvent Dichloromethane (DCM)Toluene or Acetonitrile
Temperature Room Temperature (20-25 °C)40-80 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield Moderate to GoodSubstrate Dependent

Experimental Protocols

Protocol 1: General Procedure for the 2,6-Dimethoxybenzoyl Protection of a Phenol

This protocol is a general guideline based on the Schotten-Baumann reaction and should be optimized for each specific substrate.

  • To a solution of the phenol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere, add the base (e.g., pyridine, 2.0 eq., or triethylamine, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 2,6-Dimethoxybenzoyl-Protected Phenol via Basic Hydrolysis
  • Dissolve the 2,6-dimethoxybenzoyl-protected phenol (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of a solid base (e.g., LiOH, 3-5 eq.).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenol product by flash column chromatography if necessary.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., Pyridine) base->phenoxide dmbcl 2,6-Dimethoxybenzoyl Chloride attack Nucleophilic Attack dmbcl->attack phenoxide->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Cl⁻ intermediate->elimination product Protected Phenol (Ar-O-DMB) elimination->product hcl HCl (neutralized by base) elimination->hcl

Caption: Reaction mechanism for the 2,6-dimethoxybenzoyl protection of a phenol.

Troubleshooting_Workflow start Low Yield of Protected Phenol check_base Is the base strong enough and in sufficient excess? start->check_base increase_base Use stronger base (e.g., Pyridine) and/ or increase equivalents check_base->increase_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes increase_base->check_temp increase_temp Increase temperature (e.g., 40-60 °C) check_temp->increase_temp No check_time Has the reaction run to completion? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time and monitor by TLC check_time->increase_time No check_reagents Are reagents and solvents anhydrous and pure? check_time->check_reagents Yes increase_time->check_reagents purify_reagents Use freshly distilled solvents and high-purity reagents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in DMB protection of phenols.

References

Technical Support Center: Purification of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(2,6-dimethoxybenzoyl)phenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 2,6-dimethoxybenzoic acid and phenyl acetate, byproducts from side reactions, and residual solvents. Hydrolysis of the ester bond can also lead to the formation of 2,6-dimethoxybenzoic acid and phenol as impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the collected fractions, and the starting materials, you can assess the separation efficiency.

Q4: What is the expected appearance of pure this compound?

A4: While the physical properties of this specific compound are not widely documented, similar phenyl acetates are often colorless to pale yellow oils or crystalline solids.

Troubleshooting Guide

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Why is my yield significantly lower after purification?- The compound may be partially soluble in the wash solvents. - The compound may have degraded on the silica gel column. - Inefficient extraction from the aqueous phase.- Use solvents with lower polarity for washing. - Minimize the time the compound spends on the silica gel column by using a slightly more polar eluent for faster elution. - Perform multiple extractions with an appropriate organic solvent.
Persistent Impurities I still see impurities in my NMR spectrum after column chromatography. What should I do?- Co-elution of the impurity with the product. - The chosen solvent system is not optimal for separation.- Try a different solvent system for chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Oily Product Instead of Solid My product is an oil, but I expected a solid. Why is this happening?- Presence of residual solvent. - The product may be an amorphous solid or an oil at room temperature. - Impurities are preventing crystallization.- Dry the product under high vacuum to remove residual solvents. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Re-purify the product to remove impurities that may be inhibiting crystallization.
Hydrolysis During Purification I have identified 2,6-dimethoxybenzoic acid and phenol in my purified product. How can I avoid this?- The ester is sensitive to acidic or basic conditions, which can cause hydrolysis.[1][2] - Presence of water in solvents.- Use neutral conditions during workup and purification. - Ensure all solvents are dry before use.

Experimental Protocols

Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization If necessary TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions NMR NMR Spectroscopy Column_Chromatography->NMR Directly if pure Recrystallization->NMR TLC->Column_Chromatography Pure_Product Pure Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Impure Product After Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1_StartingMaterial Unreacted Starting Material Q1->A1_StartingMaterial Starting Material A1_Byproduct Side-Reaction Byproduct Q1->A1_Byproduct Byproduct A1_Hydrolysis Hydrolysis Products Q1->A1_Hydrolysis Hydrolysis Sol1_Chromatography Optimize Column Chromatography (e.g., gradient elution) A1_StartingMaterial->Sol1_Chromatography Sol1_Recrystallization Attempt Recrystallization with different solvents A1_StartingMaterial->Sol1_Recrystallization A1_Byproduct->Sol1_Chromatography A1_Byproduct->Sol1_Recrystallization Sol2_Neutral Ensure Neutral pH during workup A1_Hydrolysis->Sol2_Neutral Sol2_Dry Use Anhydrous Solvents A1_Hydrolysis->Sol2_Dry

Caption: Troubleshooting decision tree for common purification issues.

References

Catalyst Selection for the Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Catalyst Performance Overview

The selection of an appropriate catalyst is critical for the successful synthesis of this compound. The reaction typically proceeds via a Friedel-Crafts acylation of phenyl acetate with 2,6-dimethoxybenzoyl chloride, which may be followed by a Fries rearrangement to yield the desired ortho-acylated product. Below is a summary of commonly used catalysts and their general performance characteristics.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsReported YieldSelectivityKey AdvantagesPotential Issues
Lewis Acids Aluminum chloride (AlCl₃)Stoichiometric or excess amounts, often in a non-polar solvent like nitrobenzene or dichloroethane. Temperature can be varied to control selectivity.Moderate to HighOrtho-para mixture; higher temperatures generally favor the ortho isomer.High catalytic activity.[1]Difficult to handle, corrosive, generates significant waste, potential for side reactions like demethylation at elevated temperatures.[1][2]
Solid Acids Zeolite H-BetaLiquid or vapor phase reactions. Temperature and solvent polarity can influence selectivity.[3][4][5]ModerateCan exhibit high para-selectivity due to shape-selective properties.[6][7][8]Reusable, environmentally friendly, can offer shape selectivity.[3]Can be prone to deactivation, may require higher temperatures.[2]
Solid Acids Zeolite ZSM-5Liquid or vapor phase reactions.ModerateCan favor para-acylation.[6][7][8]Reusable, environmentally friendly.May have limitations with bulky substrates.
Brønsted Acids Trifluoromethanesulfonic acid (TfOH)Can be used as both catalyst and solvent.Good to ExcellentCan promote Fries rearrangement.High acidity, can be used in smaller quantities than some Lewis acids.Corrosive.

Experimental Protocols

Step 1: Synthesis of the Acylating Agent - 2,6-Dimethoxybenzoyl Chloride

A common method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride.

  • Procedure: 2,6-dimethoxybenzoic acid is dissolved in a suitable solvent such as toluene. Thionyl chloride is then added dropwise to the solution at room temperature. After the addition is complete, the reaction mixture is stirred, and the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,6-dimethoxybenzoyl chloride. Further purification can be achieved by washing with a non-polar solvent like petroleum ether.

Step 2: Acylation of Phenyl Acetate and Fries Rearrangement

This step involves the reaction of phenyl acetate with 2,6-dimethoxybenzoyl chloride. The direct C-acylation of phenyl acetate can be challenging due to the competing O-acylation of the phenol that can be formed under reaction conditions. A more common approach is the initial O-acylation of phenol to form phenyl 2,6-dimethoxybenzoate, followed by a Fries rearrangement to the desired C-acylated product.

  • O-Acylation (Esterification): Phenol can be reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base like pyridine or sodium hydroxide to form phenyl 2,6-dimethoxybenzoate.

  • Fries Rearrangement: The isolated phenyl 2,6-dimethoxybenzoate is then subjected to a Lewis acid catalyst, such as aluminum chloride, typically in a solvent like nitrobenzene or without a solvent at elevated temperatures.[1][2] The temperature of the reaction can influence the ratio of ortho and para isomers, with higher temperatures generally favoring the ortho product.[1] After the reaction is complete, an aqueous workup is necessary to decompose the catalyst-product complex and isolate the this compound.

Troubleshooting Guide & FAQs

Q1: What are the most common catalysts used for the Friedel-Crafts acylation step in this synthesis? A: The most common catalysts are Lewis acids, with aluminum chloride (AlCl₃) being a traditional and highly active choice.[1] However, due to its drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste, alternative solid acid catalysts like zeolites (e.g., H-Beta, ZSM-5) are being explored as more environmentally benign options.[3][4][5]
Q2: I am getting a low yield of the desired C-acylated product and a significant amount of the O-acylated ester. How can I improve the yield of the target molecule? A: This is a common issue in the acylation of phenols and their esters. To favor C-acylation, you can employ the Fries rearrangement.[1][2] This involves first synthesizing the O-acylated intermediate (phenyl 2,6-dimethoxybenzoate) and then treating it with a Lewis acid like AlCl₃, often in excess and at a higher temperature.[1] The higher temperature typically favors the formation of the ortho-isomer, which is your target.
Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the desired this compound (the ortho isomer)? A: The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions.[1] Generally, lower reaction temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer.[1] Therefore, carefully controlling and potentially increasing the reaction temperature during the Fries rearrangement step could enhance the yield of your desired product. The choice of solvent can also play a role, with non-polar solvents sometimes favoring ortho substitution.
Q4: I am observing some demethylation of the methoxy groups on the benzoyl ring. What is causing this and how can I prevent it? A: Demethylation of methoxy groups can occur under strong Lewis acid catalysis, especially at elevated temperatures. Aluminum chloride is known to cause this side reaction. To mitigate this, you could try using a milder Lewis acid or a solid acid catalyst like a zeolite. Alternatively, running the reaction at the lowest possible temperature that still allows for efficient conversion could help to minimize this side reaction.
Q5: Are there any "greener" or more sustainable catalyst options for this synthesis? A: Yes, solid acid catalysts, particularly zeolites, are considered a greener alternative to traditional Lewis acids like AlCl₃.[3] Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture.[3] While they may sometimes exhibit lower activity and require higher reaction temperatures, their environmental benefits make them an attractive option to explore. Zeolites can also offer shape selectivity, which might be leveraged to control the regioselectivity of the acylation.[6][7][8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis low_yield Low Yield of C-Acylated Product? start->low_yield op_mixture Ortho/Para Mixture? low_yield->op_mixture No fries_rearrangement Perform Fries Rearrangement on O-Acylated Intermediate low_yield->fries_rearrangement Yes demethylation Demethylation Observed? op_mixture->demethylation No increase_temp Increase Reaction Temperature for Fries Rearrangement op_mixture->increase_temp Yes, favor ortho change_solvent Consider Non-Polar Solvent for Fries Rearrangement op_mixture->change_solvent Yes, favor ortho milder_catalyst Use Milder Lewis Acid or Zeolite Catalyst demethylation->milder_catalyst Yes lower_temp Lower Reaction Temperature demethylation->lower_temp Yes optimize_catalyst Optimize Catalyst Loading and Reaction Time demethylation->optimize_catalyst No fries_rearrangement->optimize_catalyst increase_temp->optimize_catalyst change_solvent->optimize_catalyst milder_catalyst->optimize_catalyst lower_temp->optimize_catalyst end Successful Synthesis optimize_catalyst->end

Caption: Troubleshooting workflow for catalyst selection.

References

Validation & Comparative

A Comparative Guide to Phenol Protecting Groups: Is 2,6-Dimethoxybenzoyl a Contender?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the ubiquitous phenol moiety, a plethora of protecting groups have been developed, each with its distinct profile of stability and cleavage conditions. This guide provides a comprehensive comparison of the lesser-known 2,6-dimethoxybenzoyl (DMB) group with commonly employed phenol protecting groups, offering insights into their relative performance based on available experimental data and established chemical principles.

Introduction to the 2,6-Dimethoxybenzoyl (DMB) Group

The 2,6-dimethoxybenzoyl group, an ester-type protecting group, is introduced by acylating a phenol with 2,6-dimethoxybenzoyl chloride. The two methoxy groups in the ortho positions exert a significant steric and electronic influence. Sterically, they hinder the approach of nucleophiles and bases to the ester carbonyl, potentially enhancing stability. Electronically, the methoxy groups donate electron density to the aromatic ring, which can influence the reactivity of the carbonyl group and the conditions required for deprotection. While direct comparative studies are limited, the behavior of the DMB group can be inferred from related benzoyl and dimethoxybenzyl protecting groups.

Comparison with Alternative Phenol Protecting Groups

The selection of an appropriate phenol protecting group is contingent on the specific reaction conditions to be employed in subsequent synthetic steps. A summary of the key characteristics of the DMB group in comparison to common alternatives is presented below.

Data Presentation
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
2,6-Dimethoxybenzoyl DMB 2,6-Dimethoxybenzoyl chloride, base (e.g., pyridine, Et3N), CH2Cl2Basic hydrolysis (e.g., NaOH, MeOH/H2O); Potentially milder than simple benzoyl estersStable to acidic conditions. Increased stability to some nucleophiles due to steric hindrance.Enhanced stability over simple benzoyl esters.Limited literature data. Potentially difficult to cleave under very mild conditions.
Benzoyl Bz Benzoyl chloride, base (e.g., pyridine), CH2Cl2Basic hydrolysis (e.g., NaOH or K2CO3 in MeOH/H2O)Stable to acidic conditions and many oxidizing/reducing agents.Robust, inexpensive, and widely used.Requires relatively strong basic conditions for cleavage.
p-Methoxybenzoyl PMB p-Methoxybenzoyl chloride, base (e.g., pyridine), CH2Cl2Basic hydrolysis. Can be cleaved oxidatively (e.g., DDQ, CAN).Stable to acidic conditions.Oxidative deprotection offers orthogonality.Oxidative cleavage may not be compatible with other functional groups.
Benzyl Bn Benzyl bromide or chloride, base (e.g., K2CO3, NaH), solvent (e.g., acetone, DMF)Hydrogenolysis (H2, Pd/C); Strong acid (HBr, BBr3)Stable to a wide range of acidic and basic conditions, and many redox reagents.Very stable and widely used.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes).
tert-Butyldimethylsilyl TBS/TBDMS TBSCl, imidazole, DMFFluoride sources (e.g., TBAF, HF-pyridine); Acidic conditions (e.g., AcOH, HCl)Stable to basic conditions, some reducing agents, and chromatography.Easily introduced and removed under mild, specific conditions.Labile to acidic conditions.
Triisopropylsilyl TIPS TIPSCl, imidazole, DMFFluoride sources (e.g., TBAF); More stable to acid than TBS.More sterically hindered and thus more stable than TBS to acidic conditions and some nucleophiles.Increased stability over TBS.More difficult to remove than TBS.

Experimental Protocols

Detailed methodologies for the protection and deprotection of phenols using the DMB group and its common alternatives are provided below.

2,6-Dimethoxybenzoyl (DMB) Group

Protection of Phenol:

  • To a solution of the phenol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add 2,6-dimethoxybenzoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of DMB-protected Phenol:

  • Dissolve the DMB-protected phenol (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add an excess of a base, such as sodium hydroxide (3.0-5.0 equiv).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Benzoyl (Bz) Group

Protection of Phenol:

  • To a solution of the phenol (1.0 equiv) and pyridine (1.5 equiv) in CH2Cl2 at 0 °C, add benzoyl chloride (1.2 equiv).

  • Stir the mixture at room temperature for 4-12 hours.

  • Work up the reaction as described for the DMB protection.

Deprotection of Bz-protected Phenol:

  • Dissolve the benzoyl-protected phenol in methanol.

  • Add a solution of potassium carbonate (K2CO3) in water.

  • Stir at room temperature for 2-6 hours.

  • Work up as described for the DMB deprotection.

p-Methoxybenzoyl (PMB) Group

Protection of Phenol:

  • Follow the same procedure as for the benzoyl group, using p-methoxybenzoyl chloride.

Deprotection of PMB-protected Phenol (Oxidative):

  • Dissolve the PMB-protected phenol (1.0 equiv) in a mixture of CH2Cl2 and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5-2.0 equiv) in portions at room temperature.

  • Stir for 1-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Benzyl (Bn) Group

Protection of Phenol:

  • To a solution of the phenol (1.0 equiv) in acetone or DMF, add potassium carbonate (K2CO3) (2.0-3.0 equiv) and benzyl bromide (1.2 equiv).

  • Heat the mixture to reflux for 6-18 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Deprotection of Bn-protected Phenol (Hydrogenolysis):

  • Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen (H2) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected phenol.

tert-Butyldimethylsilyl (TBS) Group

Protection of Phenol:

  • To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv).

  • Stir at room temperature for 1-4 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Deprotection of TBS-protected Phenol:

  • Dissolve the TBS-protected phenol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Stir at room temperature for 30 minutes to 2 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualization of Workflows

The general workflows for the protection and deprotection of phenols, as well as the concept of orthogonal protection, are illustrated below.

Protection_Deprotection_Workflow Phenol Phenol (Ar-OH) Protected_Phenol Protected Phenol (Ar-O-PG) Phenol->Protected_Phenol Protection (Base) PG_Cl Protecting Group Reagent (e.g., DMB-Cl, Bz-Cl, Bn-Br, TBS-Cl) PG_Cl->Protected_Phenol Deprotected_Phenol Phenol (Ar-OH) Protected_Phenol->Deprotected_Phenol Deprotection Deprotection_Reagent Deprotection Reagent (e.g., NaOH, H2/Pd-C, TBAF) Deprotection_Reagent->Deprotected_Phenol

Caption: General workflow for the protection and deprotection of a phenol.

Orthogonal_Protection_Strategy Substrate Substrate with Phenol 1 (P1) and Phenol 2 (P2) Protected_1 Protect with PG1 (e.g., TBS) Substrate->Protected_1 Protected_2 Protect with PG2 (e.g., Bn) Protected_1->Protected_2 Intermediate_1 P1-OTBS, P2-OBn Protected_2->Intermediate_1 Deprotect_1 Selective Deprotection of PG1 (e.g., TBAF) Intermediate_1->Deprotect_1 Intermediate_2 P1-OH, P2-OBn Deprotect_1->Intermediate_2 React_1 Reaction at P1 Intermediate_2->React_1 Intermediate_3 Modified P1, P2-OBn React_1->Intermediate_3 Deprotect_2 Deprotection of PG2 (e.g., H2/Pd-C) Intermediate_3->Deprotect_2 Final_Product Final Product Deprotect_2->Final_Product

Caption: An example of an orthogonal protection strategy.

Conclusion

The 2,6-dimethoxybenzoyl group presents a potentially valuable, though currently underutilized, option for the protection of phenols. Its key theoretical advantage lies in its enhanced stability compared to the simple benzoyl group, owing to the steric hindrance provided by the ortho-methoxy substituents. This could be beneficial in synthetic routes involving moderately nucleophilic or basic conditions where a standard benzoyl group might be labile. However, the lack of extensive experimental data necessitates careful evaluation on a case-by-case basis.

For routine applications, established protecting groups such as benzoyl, benzyl, and silyl ethers offer a wealth of literature precedent and predictable reactivity. The choice of a protecting group should always be guided by the overall synthetic strategy, with particular attention to the conditions of subsequent steps and the principles of orthogonal protection to ensure a successful and efficient synthesis. Further research into the stability and cleavage of the DMB group is warranted to fully elucidate its potential in complex molecule synthesis.

A Comparative Guide: 2-(2,6-Dimethoxybenzoyl)phenyl acetate vs. Benzoyl acetate as Phenol Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in drug development and the preparation of complex molecules, the judicious selection of protecting groups is paramount. For the temporary masking of phenolic hydroxyl groups, the benzoyl group has long been a reliable choice. However, the emergence of modified benzoyl protecting groups, such as the 2,6-dimethoxybenzoyl (DMB) group, offers significant advantages in terms of chemical stability and selective deprotection. This guide provides a detailed comparison of the 2,6-dimethoxybenzoyl and benzoyl protecting groups for phenols, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

The primary advantage of the 2,6-dimethoxybenzoyl group lies in its enhanced lability under specific and mild acidic or oxidative conditions. The presence of two electron-donating methoxy groups at the ortho positions of the benzoyl ring increases the electron density of the aromatic system, making the corresponding ester more susceptible to cleavage. This allows for orthogonal deprotection strategies, where the DMB group can be selectively removed in the presence of a standard benzoyl group, which requires harsher basic conditions for cleavage.

Comparative Data of Protecting Groups

The following table summarizes the key comparative data for the 2,6-dimethoxybenzoyl and benzoyl protecting groups when used to protect phenolic hydroxyls.

Feature2,6-Dimethoxybenzoyl (DMB) GroupBenzoyl (Bz) Group
Structure 2,6-(MeO)₂C₆H₃CO-C₆H₅CO-
Typical Protection Reagent 2,6-Dimethoxybenzoyl chlorideBenzoyl chloride, Benzoic anhydride
Typical Protection Conditions Pyridine, DMAP, CH₂Cl₂Pyridine, DMAP, CH₂Cl₂; or aq. NaOH
Stability to Acidic Conditions LabileGenerally Stable
Stability to Basic Conditions LabileLabile (cleavage conditions)
Stability to Hydrogenolysis StableStable
Typical Deprotection Conditions Mild acidic conditions (e.g., 10% TFA in CH₂Cl₂); Oxidative cleavage (e.g., DDQ)Basic hydrolysis (e.g., NaOH or NaOMe in MeOH)
Selectivity Allows for orthogonal deprotection in the presence of Bz and other base-labile groups.Limited orthogonal selectivity with other base-labile groups.

Experimental Protocols

Protocol 1: Protection of a Phenol with 2,6-Dimethoxybenzoyl Chloride (Representative Protocol)

This protocol describes a general procedure for the protection of a phenolic hydroxyl group using 2,6-dimethoxybenzoyl chloride.

Materials:

  • Phenol (1.0 eq)

  • 2,6-Dimethoxybenzoyl chloride (1.1 eq)

  • Anhydrous pyridine (as solvent)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the phenol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2,6-dimethoxybenzoyl-protected phenol.

Protocol 2: Protection of a Phenol with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the benzoylation of a phenol using benzoyl chloride under aqueous basic conditions.

Materials:

  • Phenol (1.0 eq)

  • 10% Aqueous NaOH solution

  • Benzoyl chloride (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution in a flask and cool to 0-5 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the vigorously stirred solution.

  • Continue stirring vigorously for 30-60 minutes at 0-5 °C. A white precipitate of the benzoyl-protected phenol should form.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure benzoyl-protected phenol.

Protocol 3: Selective Deprotection of a 2,6-Dimethoxybenzoyl Group

This protocol describes the selective removal of a DMB group in the presence of a Bz group using mild acidic conditions.

Materials:

  • Substrate with both DMB and Bz protected phenols (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the protected phenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of 10% trifluoroacetic acid in dichloromethane dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC for the disappearance of the starting material.

  • Upon complete cleavage of the DMB group, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the phenol with the benzoyl group still intact.

Visualizing Orthogonal Deprotection

The following diagram illustrates the concept of orthogonal deprotection, a key advantage of using the 2,6-dimethoxybenzoyl group.

Orthogonal_Deprotection Start Di-phenolic Compound with two free -OH groups Protected Orthogonally Protected Phenols -OH_A protected with DMB -OH_B protected with Bz Start->Protected Protection Step Selective_Deprotection Selective Deprotection (Mild Acidic or Oxidative Conditions) Protected->Selective_Deprotection Intermediate Partially Deprotected -OH_A is free -OH_B remains Bz-protected Selective_Deprotection->Intermediate DMB group removed Final_Deprotection Final Deprotection (Basic Conditions) Intermediate->Final_Deprotection Final_Product Fully Deprotected Di-phenolic Compound Final_Deprotection->Final_Product Bz group removed

Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact the outcome of a synthetic route. A key parameter in this selection is the stability of the protecting group under various reaction conditions. This guide provides a comparative analysis of the hydrolytic stability of benzoyl and 2,6-dimethoxybenzoyl esters, supported by experimental data and detailed protocols, to aid in the rational design of chemical syntheses.

The stability of an ester towards hydrolysis is fundamentally governed by the electronic and steric environment of the carbonyl group. While benzoyl esters are a common choice for the protection of alcohols, their susceptibility to cleavage under basic or acidic conditions can be a limitation. In contrast, the introduction of two methoxy groups at the ortho positions of the benzoyl ring, as in 2,6-dimethoxybenzoyl esters, dramatically enhances their stability against hydrolysis. This heightened stability is primarily attributed to the significant steric hindrance imposed by the bulky ortho substituents, which effectively shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions.

Quantitative Comparison of Hydrolytic Stability

The difference in stability between benzoyl and sterically hindered benzoyl esters is starkly illustrated by their relative hydrolysis rates. The following table summarizes the half-lives (t½) for the alkaline hydrolysis of methyl benzoate and provides an estimated value for a sterically hindered analogue, methyl 2,6-dimethylbenzoate, which serves as a reasonable proxy for methyl 2,6-dimethoxybenzoate due to similar steric bulk from the di-ortho substitution.

EsterStructureConditionsHalf-life (t½)Reference
Methyl Benzoate0.02 M NaOH, 60% Dioxane/H₂O, 25°C~14 minutes[1]
Methyl 2,6-Dimethylbenzoate0.02 M NaOH, 60% Dioxane/H₂O, 100°C~23 hoursInferred from data on hindered esters

Note: The half-life for methyl 2,6-dimethylbenzoate is an estimation based on the significantly slower hydrolysis rates observed for sterically hindered esters, often requiring elevated temperatures to achieve appreciable reaction rates.

This substantial difference in half-life, with the sterically hindered ester being orders of magnitude more stable even at a significantly higher temperature, underscores the profound impact of di-ortho substitution on retarding hydrolysis.

The Underlying Mechanism: Steric Hindrance

The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is highly sensitive to steric congestion around the carbonyl group.

G cluster_benzoyl Benzoyl Ester Hydrolysis cluster_dimethoxybenzoyl 2,6-Dimethoxybenzoyl Ester Hydrolysis Benzoyl Benzoyl Ester Tetrahedral_B Tetrahedral Intermediate (Less Hindered) Benzoyl->Tetrahedral_B Products_B Benzoate + Alcohol Tetrahedral_B->Products_B Rapid OH_B OH⁻ OH_B->Benzoyl Nucleophilic Attack Dimethoxybenzoyl 2,6-Dimethoxybenzoyl Ester Tetrahedral_D Tetrahedral Intermediate (Highly Hindered) Dimethoxybenzoyl->Tetrahedral_D Products_D Slow or No Reaction Tetrahedral_D->Products_D Very Slow OH_D OH⁻ OH_D->Dimethoxybenzoyl Hindered Attack Steric_Hindrance Steric Hindrance

Figure 1. Steric hindrance in ester hydrolysis.

In the case of benzoyl esters, the path for the hydroxide ion to attack the carbonyl carbon is relatively unobstructed. However, for 2,6-dimethoxybenzoyl esters, the two ortho-methoxy groups act as bulky "gatekeepers," sterically impeding the approach of the nucleophile. This increased activation energy for the formation of the tetrahedral intermediate results in a significantly slower rate of hydrolysis.

Experimental Protocol for Comparative Hydrolysis Rate Determination

To quantitatively assess the stability of different esters, a robust and reproducible experimental protocol is essential. The following method, utilizing High-Performance Liquid Chromatography (HPLC), allows for the precise monitoring of the ester concentration over time during hydrolysis.

Objective: To determine and compare the rate of alkaline hydrolysis of a benzoyl ester and a 2,6-dimethoxybenzoyl ester.

Materials:

  • Methyl benzoate

  • Methyl 2,6-dimethoxybenzoate

  • Sodium hydroxide (NaOH)

  • Dioxane (or other suitable organic co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid for quenching

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the ester (e.g., 0.1 M) in dioxane.

    • Prepare a stock solution of NaOH (e.g., 0.1 M) in a dioxane/water mixture (e.g., 60:40 v/v).

    • Prepare a quenching solution of HCl (e.g., 0.1 M) in water.

  • Reaction Setup:

    • Equilibrate the ester stock solution and the NaOH stock solution to the desired reaction temperature (e.g., 25°C or 50°C) in a constant temperature bath.

    • To initiate the reaction, mix equal volumes of the pre-heated ester and NaOH solutions in a reaction vessel. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes for the benzoyl ester; longer intervals will be necessary for the 2,6-dimethoxybenzoyl ester), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution (e.g., 900 µL of 0.1 M HCl). This will neutralize the NaOH and stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation of the ester from the corresponding carboxylic acid product. A typical method might involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for better peak shape) and UV detection at a wavelength where the ester has strong absorbance.

    • Inject a standard solution of the ester of known concentration to create a calibration curve.

  • Data Analysis:

    • From the HPLC chromatograms, determine the concentration of the remaining ester at each time point using the calibration curve.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

G Start Start Reaction (Mix Ester and NaOH) Sample Take Aliquot at Time 't' Start->Sample Quench Quench with Acid Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Determine [Ester]) HPLC->Data Plot Plot ln[Ester] vs. Time Data->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Figure 2. Experimental workflow for determining hydrolysis rates.

Conclusion

References

Validating the Structure of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2-(2,6-Dimethoxybenzoyl)phenyl acetate, supported by predictive data and detailed experimental protocols.

The structural elucidation of this compound, a molecule featuring a trisubstituted phenyl ring, a benzoyl group, an acetate moiety, and two methoxy groups, presents a compelling case for the power of NMR spectroscopy. The distinct electronic environments of the protons and carbons within this structure give rise to a characteristic NMR fingerprint, allowing for its definitive identification.

Predicted NMR Data for Structural Verification

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established chemical shift ranges for the constituent functional groups and substitution patterns observed in similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl (CH₃)2.2 - 2.4Singlet3H
Methoxy (OCH₃)3.7 - 3.9Singlet6H
Aromatic (H3', H5')6.5 - 6.7Doublet2H
Aromatic (H4')7.2 - 7.4Triplet1H
Aromatic (H3, H4, H5, H6)7.1 - 7.5Multiplet4H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Acetyl (CH₃)20 - 22
Methoxy (OCH₃)55 - 57
Aromatic (C1')115 - 120
Aromatic (C2', C6')157 - 160
Aromatic (C3', C5')104 - 106
Aromatic (C4')130 - 132
Aromatic (C1)148 - 150
Aromatic (C2)130 - 132
Aromatic (C3, C4, C5, C6)122 - 129
Carbonyl (C=O, Acetyl)168 - 170
Carbonyl (C=O, Benzoyl)165 - 167

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool for de novo structure elucidation, a multi-technique approach provides the most robust validation. The following table compares the utility of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of this compound.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through 2D experiments (COSY, HSQC, HMBC), stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity or stereochemistry, isomers can be indistinguishable.
Infrared Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast, simple to operate.Provides limited structural information, complex spectra can be difficult to interpret fully.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ directly in the NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra based on the predicted values and established correlation tables.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound, starting from the hypothesized structure and culminating in its confirmation.

G cluster_0 Hypothesis cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation Proposed Structure Proposed Structure NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Proposed Structure->NMR_Acquisition Predict Spectra MS_Acquisition Mass Spectrometry (HRMS) Proposed Structure->MS_Acquisition IR_Acquisition IR Spectroscopy Proposed Structure->IR_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR_Acquisition->IR_Analysis Comparison Compare Experimental Data with Predicted/Expected Values NMR_Analysis->Comparison MS_Analysis->Comparison IR_Analysis->Comparison Confirmation Structure Confirmed? Comparison->Confirmation Final_Report Final Structure Validation Report Confirmation->Final_Report Yes Re-evaluate Re-evaluate Confirmation->Re-evaluate No

Caption: Logical workflow for the structural validation of this compound.

A Comparative Guide to Assessing the Purity of Synthesized 2-(2,6-Dimethoxybenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of common analytical techniques for determining the purity of synthesized 2-(2,6-Dimethoxybenzoyl)phenyl acetate, complete with experimental protocols and illustrative data.

Comparison of Purity Assessment Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, qualitative identification of impurities, and throughput. High-Performance Liquid Chromatography (HPLC) is often the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information about the main compound and any impurities.

Quantitative Data Summary

The following table summarizes hypothetical purity data for three different batches of synthesized this compound, as determined by various analytical techniques.

Analytical Method Batch A: Purity (%) Batch B: Purity (%) Batch C: Purity (%) Typical Impurities Detected
Reverse-Phase HPLC 99.8 ± 0.197.5 ± 0.295.2 ± 0.3Starting materials, hydrolysis product
¹H NMR Spectroscopy >99 (by integration)~97 (by integration)~95 (by integration)Residual solvent, starting materials
LC-MS 99.7 (by area %)97.4 (by area %)95.1 (by area %)Byproducts with m/z 272, 151
Melting Point Analysis 118-120 °C115-119 °C113-118 °CBroad range indicates impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Purity Calculation: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and for identifying and quantifying impurities that contain protons, including residual solvents.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Purity Assessment: Calibrate the spectrum using the TMS peak at 0 ppm. Integrate the peaks corresponding to the compound and known impurities. The purity can be estimated by comparing the integral of the compound's characteristic peaks to the integrals of impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and quantify the main compound and its impurities based on their mass-to-charge ratio (m/z).

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI mode is typically suitable for this class of compound.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the ion chromatograms for the expected m/z of the target compound and any potential impurities. The purity can be expressed as the area percentage of the main peak in the total ion chromatogram (TIC).

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity & Identity Assessment raw_product Crude Synthesized Product purification Column Chromatography or Recrystallization raw_product->purification tlc TLC (Qualitative Check) purification->tlc hplc HPLC (Quantitative Purity) tlc->hplc If promising nmr NMR (Structure & Purity) tlc->nmr If promising ms MS (Molecular Weight) tlc->ms If promising final_product Final Product (>99% Pure) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for the synthesis, purification, and purity assessment.

Analytical_Technique_Comparison cluster_quant Quantitative Methods cluster_qual Qualitative & Structural Methods center_node Purity Assessment of Target Compound hplc HPLC (High Precision) center_node->hplc Purity % qnmr qNMR (High Accuracy) center_node->qnmr Purity % nmr ¹H & ¹³C NMR (Structure Confirmation) center_node->nmr Structural Integrity ms LC-MS (Impurity ID) center_node->ms Molecular Weight Confirmation mp Melting Point (Bulk Purity Indicator) center_node->mp Physical Constant

Caption: Relationship between different analytical techniques for purity assessment.

comparative analysis of deprotection methods for hindered phenolic esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups are central to the successful synthesis of complex molecules. Phenolic hydroxyl groups, ubiquitous in natural products and pharmaceuticals, are often protected as esters to prevent unwanted side reactions. However, when these esters are sterically hindered, their cleavage can become a significant synthetic challenge, requiring robust and carefully selected deprotection methods. This guide provides a comparative analysis of common and modern methods for the deprotection of hindered phenolic esters, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.

Comparative Analysis of Deprotection Methods

The choice of a deprotection method for a hindered phenolic ester is a critical decision that can significantly impact the overall success of a synthetic route. Key performance indicators such as reaction yield, time, and conditions vary widely among different approaches. This section provides a quantitative comparison of several common methods.

Deprotection MethodSubstrate ExampleReagents & ConditionsReaction TimeYield (%)Reference
Base-Catalyzed Hydrolysis (Classical) Isobornyl Acetate (Hindered Secondary)0.3 N NaOH in 80% MeOH/H₂O, Room Temperature1 dayN/A[1][2]
Base-Catalyzed Hydrolysis (Non-Aqueous) Isobornyl Acetate (Hindered Secondary)0.3 N NaOH in 10% MeOH/CH₂Cl₂, Room Temperature2.5 hours92%[1][2]
Acid-Catalyzed Deprotection (Lewis Acid) Hindered Aryl Methyl EtherBBr₃ in CH₂Cl₂, 0 °C to Room TemperatureOvernight77-86%[3]
Photoredox Catalysis 4-Acetylphenyl Acetate3 mol% 9-Mes-10-MeAcr⁺ClO₄⁻, TMSCl, MeCN, 427 nm LED, Room Temperature, under air24 hours72%[3]

Note: Yields and reaction times are highly substrate-dependent. The data presented here are for the specific examples cited and should be used as a guide.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows of different deprotection strategies is crucial for troubleshooting and optimization.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a classical and widely used method for ester cleavage. For hindered esters, the choice of solvent system can dramatically affect the reaction rate.

Mechanism: The reaction typically proceeds through a nucleophilic acyl substitution (BAc2) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the phenoxide leaving group, which is then protonated upon workup to yield the phenol. For extremely hindered esters, an alternative SN2-type mechanism (BAl2), where the nucleophile attacks the alkyl portion of the ester, may occur, particularly with methyl esters.[4]

G Base-Catalyzed Ester Hydrolysis (B_Ac2 Mechanism) ester Hindered Phenolic Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ (Nucleophilic Attack) oh_minus OH⁻ phenoxide Phenoxide Ion tetrahedral_intermediate->phenoxide Collapse acid Carboxylate tetrahedral_intermediate->acid phenol Phenol phenoxide->phenol Protonation workup H₃O⁺ (Workup) workup->phenol carboxylic_acid Carboxylic Acid

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Workflow: A significant improvement in reaction time for hindered esters can be achieved by using a non-aqueous solvent system, which avoids the solvation and deactivation of the hydroxide nucleophile by water.[1][2]

G Workflow: Base-Catalyzed Deprotection start Dissolve Hindered Ester in CH₂Cl₂ add_base Add Methanolic NaOH start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Acidify & Extract) monitor->workup Reaction Complete isolate Isolate Phenol workup->isolate

Caption: Non-aqueous base-catalyzed workflow.

Acid-Catalyzed Deprotection

Strong acids, particularly Lewis acids like boron tribromide (BBr₃), are effective for cleaving robust ethers and can also be applied to hindered esters, especially methyl esters.

Mechanism: The mechanism for ether cleavage with BBr₃ involves initial coordination of the Lewis acidic boron to the ester oxygen. This is followed by a nucleophilic attack of a bromide ion on the alkyl carbon of the ester in an SN2 fashion, leading to the cleavage of the C-O bond. A subsequent hydrolysis step liberates the free phenol.

G Lewis Acid (BBr₃) Deprotection Mechanism ester Hindered Phenolic Ester (e.g., Methyl Ester) complex Lewis Acid-Base Complex ester->complex + BBr₃ bbr3 BBr₃ sn2 Sₙ2 Attack by Br⁻ complex->sn2 intermediate Borate Ester Intermediate sn2->intermediate C-O Bond Cleavage phenol Phenol intermediate->phenol Hydrolysis byproducts Alkyl Bromide + Boric Acid intermediate->byproducts hydrolysis H₂O (Hydrolysis)

Caption: BBr₃-mediated deprotection mechanism.

Photoredox Catalysis

Visible-light photoredox catalysis represents a modern, mild approach for C–O bond cleavage, offering an alternative to harsh hydrolytic conditions. This method demonstrates excellent functional group tolerance.[3]

Mechanism: The proposed mechanism involves the single-electron oxidation of the phenol-based aromatic ring by an excited photocatalyst to generate an arene radical cation. This intermediate undergoes chemoselective nucleophilic attack, facilitated by an oxophilic reagent like a silyl chloride, leading to the cleavage of the C-O bond.[3]

G Photoredox-Catalyzed Deprotection Pathway start Phenolic Ester + Photocatalyst (PC) excited_pc Excited PC* start->excited_pc Irradiation light Visible Light (hν) light->excited_pc set Single Electron Transfer (SET) excited_pc->set radical_cation Arene Radical Cation set->radical_cation nucleophilic_attack Nucleophilic Attack (facilitated by TMSCl) radical_cation->nucleophilic_attack cleavage C-O Bond Cleavage nucleophilic_attack->cleavage phenol Phenol cleavage->phenol

Caption: Simplified photoredox deprotection pathway.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Hindered Esters (Non-Aqueous Method)[1][2]

This protocol is adapted from a procedure demonstrated to be significantly faster than classical aqueous saponification for hindered esters.

Materials:

  • Hindered phenolic ester (1 mmol)

  • Dichloromethane (CH₂Cl₂) (9 mL)

  • 3 N Sodium Hydroxide (NaOH) in Methanol (MeOH) (1 mL, 3 mmol)

  • Hydrochloric acid (HCl), dilute, for neutralization

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • Dissolve the hindered phenolic ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the methanolic solution of 3 N NaOH (1 mL, 3 mmol). The final concentration of the alkali will be approximately 0.3 N in a 9:1 CH₂Cl₂:MeOH solvent mixture.

  • Stir the reaction mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and evaporate the solvent to dryness under reduced pressure.

  • Dilute the residue with water and acidify to a pH of ~2 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude phenol.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Lewis Acid-Catalyzed Demethylation of Hindered Aryl Methyl Ethers[3]

This protocol is a general procedure for the cleavage of aryl methyl ethers using boron tribromide, which is particularly effective for hindered systems.

Materials:

  • Hindered aryl methyl ether (e.g., 2,6-dimethylanisole derivative) (~5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ or neat

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 2 N Sodium hydroxide (NaOH) for extraction

  • Ether for extraction

Procedure:

  • Dissolve the aryl methyl ether in anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise via a syringe. A white precipitate may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add ether to dissolve the precipitated solid.

  • Separate the organic layer and extract it with 2 N sodium hydroxide.

  • Neutralize the alkaline extract with dilute hydrochloric acid.

  • Extract the neutralized aqueous layer with ether.

  • Dry the final ether extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the phenol.

  • Purify the product by recrystallization or column chromatography.

Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

Protocol 3: Photoredox-Catalyzed Deprotection of Phenolic Esters[3]

This protocol describes a mild, visible-light-mediated deprotection of a phenolic acetate.

Materials:

  • Phenolic ester (e.g., 4-acetylphenyl acetate) (0.1 mmol)

  • 9-Mesityl-10-methylacridinium perchlorate (9-Mes-10-MeAcr⁺ClO₄⁻) (3 mol%)

  • Trimethylsilyl chloride (TMSCl) (3 equivalents)

  • Acetonitrile (MeCN)

  • 427 nm LED lamp (or similar visible light source)

Procedure:

  • In an oven-dried vial, combine the phenolic ester (0.1 mmol), the photocatalyst (0.003 mmol), and a magnetic stir bar.

  • Add acetonitrile as the solvent.

  • Add trimethylsilyl chloride (0.3 mmol) to the mixture.

  • Place the vial under irradiation with a 427 nm LED lamp at room temperature, ensuring efficient stirring. The reaction is typically run open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (e.g., 24 hours), quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting phenol by flash column chromatography.

References

A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reactivity of various substituted benzoyl chlorides in acylation reactions, supported by experimental data. Understanding the electronic effects of substituents on the electrophilicity of the acylating agent is crucial for optimizing reaction conditions, predicting product yields, and designing novel synthetic routes in pharmaceutical and chemical research.

I. Quantitative Comparison of Reactivity

The reactivity of substituted benzoyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. This relationship can be quantified by comparing the rate constants of different substituted benzoyl chlorides in a given acylation reaction.

The following table summarizes the second-order rate constants for the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides.

Substituent (p-X)Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°CRelative Reactivity (kₓ/kₖ)
-C(CH₃)₃0.630.18
-CH₃0.830.24
-H3.511.00
-F3.390.97
-Cl6.171.76
-Br6.771.93

Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene as the solvent[1].

The data clearly demonstrates that electron-withdrawing groups (e.g., -Cl, -Br) increase the rate of acylation compared to the unsubstituted benzoyl chloride, while electron-donating groups (e.g., -CH₃, -C(CH₃)₃) decrease the reaction rate.

Further insight into the electronic effects can be gained from the Hammett equation, which relates the reaction rate to the electronic properties of the substituent. For the reaction of substituted benzoyl chlorides with aniline, a positive Hammett reaction constant (ρ = +1.217) has been reported[2]. This positive value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic attack.

II. Experimental Protocols

The following is a generalized experimental protocol for determining the relative reactivity of substituted benzoyl chlorides via a competition experiment or by measuring individual reaction rates.

Objective: To determine the relative rates of acylation of an aromatic substrate (e.g., toluene) with a series of para-substituted benzoyl chlorides.

Materials:

  • Anhydrous aromatic substrate (e.g., toluene)

  • A series of para-substituted benzoyl chlorides (e.g., p-toluoyl chloride, p-anisoyl chloride, p-nitrobenzoyl chloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • Anhydrous solvent (e.g., chlorobenzene, dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., decane)

  • Quenching solution (e.g., cold dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector.

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the anhydrous aromatic substrate and the anhydrous solvent.

  • Addition of Catalyst: Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride with stirring.

  • Addition of Benzoyl Chlorides:

    • For individual rate measurements: Add a known concentration of a single substituted benzoyl chloride to the reaction mixture.

    • For competition experiments: Add an equimolar mixture of two or more substituted benzoyl chlorides to the reaction mixture.

  • Reaction: Allow the reaction to proceed at a constant temperature (e.g., 20°C).

  • Sampling and Quenching: At regular time intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing a cold dilute HCl solution and the internal standard.

  • Work-up: Extract the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic samples by GC or HPLC to determine the concentration of the unreacted benzoyl chlorides and/or the acylated products.

  • Data Analysis:

    • For individual rate measurements: Plot the concentration of the reactant versus time to determine the rate constant for each substituted benzoyl chloride.

    • For competition experiments: Determine the ratio of the products formed from each benzoyl chloride to calculate their relative reactivity.

Two specific methods for measuring the rates of aromatic acylation are the 'Titrimetric Method' and the 'Adiabatic Method'[3]. The titrimetric method involves quenching the reaction and then titrating the remaining unreacted acylating agent. The adiabatic method relates the progress of the reaction to the temperature rise under adiabatic conditions.

III. Reaction Mechanism and Substituent Effects

The Friedel-Crafts acylation of an aromatic ring with a benzoyl chloride proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion, followed by the attack of the aromatic ring on the acylium ion, and finally, deprotonation to restore aromaticity.

Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_substituent_effects Influence of Substituents (X) BenzoylChloride Substituted Benzoyl Chloride (Ar-COCl) AcyliumIon Acylium Ion (Ar-CO⁺) + [AlCl₄]⁻ BenzoylChloride->AcyliumIon Coordination & Chloride Abstraction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring (e.g., Toluene) AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Product (Ketone) SigmaComplex->Product Deprotonation (restores aromaticity) EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) EDG->AcyliumIon Destabilizes positive charge (decreases reactivity) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) EWG->AcyliumIon Stabilizes positive charge (increases reactivity) Reactivity Reactivity

Figure 1: General mechanism of Friedel-Crafts acylation and the effect of substituents.

The role of substituents on the benzoyl chloride can be summarized as follows:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making the benzoyl chloride more susceptible to coordination with the Lewis acid and facilitating the formation of the acylium ion. Consequently, EWGs increase the overall rate of acylation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the carbonyl carbon. This reduces its electrophilicity, making the formation of the acylium ion less favorable. As a result, EDGs decrease the rate of acylation.

This understanding of substituent effects is a powerful tool for medicinal chemists and process chemists to fine-tune the reactivity of acylating agents for the synthesis of complex molecules.

References

A Comparative Guide to 2,6-Dialkoxybenzoyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. Among the arsenal of protecting groups for hydroxyl functions, the 2,6-dialkoxybenzoyl groups, such as the 2,6-dimethoxybenzoyl (DMB) group, offer unique advantages in terms of stability and selective cleavage. This guide provides a comprehensive comparison of 2,6-dialkoxybenzoyl protecting groups with other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to 2,6-Dialkoxybenzoyl Protecting Groups

The 2,6-dialkoxybenzoyl protecting groups are a class of acyl-type protecting groups used to temporarily mask hydroxyl functionalities in organic synthesis, particularly in the complex landscape of carbohydrate and nucleoside chemistry. The electronic properties endowed by the two ortho-alkoxy substituents significantly influence the reactivity and stability of the corresponding benzoyl ester, setting it apart from the parent benzoyl group and other substituted analogs.

Performance Comparison of Hydroxyl Protecting Groups

The selection of an appropriate protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following tables summarize the performance of the 2,6-dimethoxybenzoyl (DMB) group in comparison to other widely used protecting groups for alcohols.

Table 1: Stability of Common Hydroxyl Protecting Groups under Various Conditions

Protecting GroupStrong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, NaOMe)Oxidative Conditions (e.g., DDQ, CAN)Reductive Conditions (e.g., H₂, Pd/C)Organometallic Reagents (e.g., Grignard, Organolithium)
2,6-Dimethoxybenzoyl (DMB) LabileLabileStable [1]StableStable
Benzoyl (Bz)StableLabileStableStableStable
p-Methoxybenzoyl (PMB)StableLabileLabileStableStable
Benzyl (Bn)StableStableLabileLabileStable
tert-Butyldimethylsilyl (TBDMS)LabileStableStableStableStable
Acetyl (Ac)LabileLabileStableStableStable

Table 2: Typical Cleavage Conditions and Yields for Common Hydroxyl Protecting Groups

Protecting GroupReagents and ConditionsTypical Reaction TimeTypical Yield (%)
2,6-Dimethoxybenzoyl (DMB) DDQ, CH₂Cl₂/H₂O, reflux5 hHigh[1]
Benzoyl (Bz)NaOMe, MeOH, rt1-4 h>90
p-Methoxybenzoyl (PMB)DDQ, CH₂Cl₂/H₂O, rt1-2 h>90
Benzyl (Bn)H₂, 10% Pd/C, EtOAc, rt2-16 h>95
tert-Butyldimethylsilyl (TBDMS)TBAF, THF, rt0.5-2 h>95
Acetyl (Ac)K₂CO₃, MeOH, rt0.5-1 h>95

Key Advantages of 2,6-Dialkoxybenzoyl Protecting Groups

The primary advantage of the 2,6-dialkoxybenzoyl group lies in its unique cleavage condition. Unlike the standard benzoyl group, which is typically removed under basic conditions, and the p-methoxybenzoyl group, which is susceptible to oxidative cleavage, the 2,6-dimethoxybenzoyl group exhibits remarkable stability towards certain oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under conditions that cleave a p-methoxybenzyl (PMB) ether. However, the 2,6-dimethoxybenzyl ester can be cleaved with DDQ under more forcing conditions (reflux), a reaction that is ineffective for the corresponding PMB ester[1]. This differential reactivity allows for orthogonal deprotection strategies in molecules containing both PMB ethers and 2,6-dimethoxybenzoyl esters.

Experimental Protocols

Protection of a Primary Alcohol with 2,6-Dimethoxybenzoyl Chloride

Materials:

  • Primary alcohol (1.0 mmol)

  • 2,6-Dimethoxybenzoyl chloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethoxybenzoyl ester.

Deprotection of a 2,6-Dimethoxybenzoyl Ester using DDQ

Materials:

  • 2,6-Dimethoxybenzoyl-protected alcohol (0.5 mmol)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.0 mmol)

  • Dichloromethane (DCM) (8 mL)

  • Water (0.2 mL)

Procedure:

  • Dissolve the 2,6-dimethoxybenzoyl-protected alcohol in a mixture of DCM and water in a round-bottom flask.

  • Add DDQ to the solution and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Signaling Pathways and Experimental Workflows

The strategic application of protecting groups is often visualized in synthetic pathways. Below are diagrams illustrating the protection/deprotection schemes and a decision-making workflow for selecting an appropriate protecting group.

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH DMB_Cl 2,6-DiMeO-BzCl Pyridine, DCM Alcohol->DMB_Cl Protected_Alcohol R-O-DMB DMB_Cl->Protected_Alcohol Esterification Protected_Alcohol2 R-O-DMB DDQ DDQ DCM/H₂O, Reflux Protected_Alcohol2->DDQ Deprotected_Alcohol R-OH DDQ->Deprotected_Alcohol Oxidative Cleavage

Figure 1. General scheme for the protection of an alcohol with 2,6-dimethoxybenzoyl chloride and subsequent deprotection.

OrthogonalDeprotection cluster_pmb_cleavage Selective PMB Cleavage cluster_dmb_cleavage Selective DMB Cleavage Molecule R¹-O-PMB | R²-O-DMB Reagent1 DDQ, DCM/H₂O, rt Molecule->Reagent1 Reagent2 DDQ, DCM/H₂O, reflux Molecule->Reagent2 Product1 R¹-OH | R²-O-DMB Reagent1->Product1 Product2 R¹-O-PMB | R²-OH Reagent2->Product2

Figure 2. Orthogonal deprotection strategy for a molecule containing both PMB ether and DMB ester protecting groups.

DecisionWorkflow Start Select Hydroxyl Protecting Group Q1 Are basic conditions used in subsequent steps? Start->Q1 Q2 Are acidic conditions used in subsequent steps? Q1->Q2 No Avoid_DMB_Bz Avoid DMB and Bz Q1->Avoid_DMB_Bz Yes Q3 Is oxidative cleavage of other groups a concern? Q2->Q3 No Avoid_Silyl Avoid Silyl Ethers Q2->Avoid_Silyl Yes Q4 Is reductive cleavage (hydrogenolysis) planned? Q3->Q4 No Use_DMB Consider 2,6-Dialkoxybenzoyl (e.g., DMB) Q3->Use_DMB Yes Q5 Is orthogonal deprotection with a PMB ether required? Q4->Q5 No Avoid_Bn Avoid Benzyl Ethers Q4->Avoid_Bn Yes Q5->Use_DMB Yes Use_Bz Consider Benzoyl (Bz) Q5->Use_Bz No Use_Bn Consider Benzyl (Bn) Use_Silyl Consider Silyl Ether (e.g., TBDMS) Avoid_DMB_Bz->Q2 Avoid_Silyl->Q3 Avoid_Bn->Q5

Figure 3. Decision workflow for selecting a hydroxyl protecting group based on reaction conditions.

Conclusion

The 2,6-dialkoxybenzoyl protecting groups, exemplified by the 2,6-dimethoxybenzoyl group, represent a valuable tool in the synthetic chemist's toolbox. Their unique stability profile and specific cleavage conditions, particularly the potential for orthogonal deprotection in the presence of other acid- or base-labile groups, make them highly suitable for the synthesis of complex, multifunctional molecules. Careful consideration of the planned synthetic route and the stability of all functional groups present will enable the judicious selection and successful application of these versatile protecting groups.

References

The Synthetic Utility of 2-(2,6-Dimethoxybenzoyl)phenyl Acetate in Xanthone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of xanthones, a class of oxygenated heterocyclic compounds with diverse biological activities, is a cornerstone of medicinal chemistry and drug discovery. While numerous synthetic routes to the xanthone scaffold exist, the choice of starting materials and reaction pathways significantly impacts yield, purity, and access to specific substitution patterns. This guide provides a comparative analysis of a potential synthetic route utilizing 2-(2,6-dimethoxybenzoyl)phenyl acetate and contrasts it with established methodologies, offering insights into its potential advantages and limitations.

While direct case studies for the use of this compound in xanthone synthesis are not extensively reported in the literature, its structure strongly suggests a pathway involving an initial intramolecular rearrangement followed by cyclization. This guide will therefore focus on this proposed pathway and compare it with the widely recognized Grover, Shah, and Shah (GSS) reaction.

Proposed Synthetic Pathway: The Fries Rearrangement/Cyclization of this compound

The structure of this compound, a phenolic ester, makes it a prime candidate for the Fries rearrangement, an acid-catalyzed reaction that converts a phenolic ester to a hydroxy aryl ketone.[1][2][3] This would be the initial step to generate a key benzophenone intermediate, which can then undergo cyclodehydration to form the target xanthone.

The likely product of the Fries rearrangement of this compound is 2-hydroxy-2',6'-dimethoxybenzophenone. The ortho- and para-directing nature of the Fries rearrangement would favor the formation of the ortho-acylated product due to the potential for chelation with the Lewis acid catalyst.[1] Following the rearrangement, the resulting 2-hydroxybenzophenone can be cyclized to yield 1,3-dimethoxyxanthone.

Alternative Synthetic Route: The Grover, Shah, and Shah (GSS) Reaction

A well-established and versatile method for the synthesis of hydroxyxanthones is the Grover, Shah, and Shah (GSS) reaction.[4][5] This one-pot synthesis involves the condensation of a salicylic acid derivative with a phenol in the presence of a condensing agent, typically a mixture of zinc chloride and phosphorus oxychloride or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[5][6] To synthesize a xanthone with a similar substitution pattern, one could react a 2-hydroxybenzoic acid with a dimethoxyphenol.

Comparative Analysis: Performance and Experimental Data

The following tables summarize the key differences and expected performance of the two synthetic routes. As direct experimental data for the proposed pathway is limited, the data presented is based on analogous reactions found in the literature.

Table 1: Comparison of Synthetic Routes to Methoxy-Substituted Xanthones

FeatureProposed Pathway: Fries Rearrangement/CyclizationEstablished Method: Grover, Shah, and Shah (GSS) Reaction
Starting Materials This compoundSalicylic acid derivative and a phenol
Key Intermediate 2-Hydroxy-2',6'-dimethoxybenzophenone2,2'-Dihydroxybenzophenone (often formed in situ)
Number of Steps Two distinct steps (Rearrangement, Cyclization)Typically a one-pot reaction
Reaction Conditions Fries Rearrangement: Lewis acid (e.g., AlCl₃, BF₃), often at elevated temperatures. Cyclization: Strong acid or thermal.Condensing agent (e.g., ZnCl₂/POCl₃, Eaton's reagent), elevated temperatures.
Potential Advantages Potentially milder conditions for the initial rearrangement compared to some Friedel-Crafts acylations. The starting material may be more readily available or offer specific regiochemical control.Well-established, widely applicable, and often proceeds in a single step.
Potential Disadvantages Requires isolation of the benzophenone intermediate. Fries rearrangement can sometimes give mixtures of ortho and para products and may have limitations with certain substrates.[1][2]Can require harsh conditions and the use of corrosive reagents. Yields can be variable depending on the substrates.

Table 2: Representative Experimental Data for Analogous Reactions

Reaction StepReactantsReagent/CatalystConditionsProductYieldReference
Fries Rearrangement (Analogous) Phenyl acetateAlCl₃Neat, 160-180°Co- and p-Hydroxyacetophenone~50-60%[2]
Cyclodehydration of 2-Hydroxybenzophenone (Analogous) 2,2',4,4'-TetrahydroxybenzophenoneSodium Acetate (Microwave)200°C, 30-40 min3,6-Dihydroxyxanthone93%[7][8]
Grover, Shah, and Shah Reaction Gallic acid, o-cresolEaton's reagent80°C, 3h2,3,4-Trihydroxy-5-methyl xanthone43%[6]
Grover, Shah, and Shah Reaction 2,6-Dihydroxy-4-methylbenzoic acid, 5-methylbenzene-1,3-diolEaton's reagent-1,8-Dihydroxy-3,6-dimethyl-9H-xanthen-9-one7%[5]

Experimental Protocols

Proposed Pathway: Synthesis of 1,3-Dimethoxyxanthone via Fries Rearrangement and Cyclization

Step 1: Fries Rearrangement of this compound to 2-Hydroxy-2',6'-dimethoxybenzophenone (Hypothetical Protocol based on Analogous Reactions)

  • To a stirred solution of this compound in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-2',6'-dimethoxybenzophenone.

Step 2: Cyclization of 2-Hydroxy-2',6'-dimethoxybenzophenone to 1,3-Dimethoxyxanthone (General Protocol)

  • Heat the 2-hydroxy-2',6'-dimethoxybenzophenone intermediate at a high temperature (e.g., 200-250 °C) either neat or in a high-boiling solvent (e.g., diphenyl ether).

  • Alternatively, treat the benzophenone with a strong acid such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and treat with ice water to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 1,3-dimethoxyxanthone.

Established Method: Grover, Shah, and Shah (GSS) Synthesis of a Hydroxyxanthone (Example Protocol)

Synthesis of 2,3,4-Trihydroxy-5-methyl xanthone[6]

  • A mixture of gallic acid and o-cresol is added to Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • The reaction mixture is heated at 80 °C for 3 hours.

  • After cooling to room temperature, the mixture is poured into cooled water and stirred for 1 hour.

  • The resulting precipitate is collected by filtration and dried.

  • The crude product is purified by column chromatography to yield 2,3,4-trihydroxy-5-methyl xanthone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

Synthesis_Pathways cluster_fries Proposed Pathway: Fries Rearrangement/Cyclization cluster_gss Established Method: Grover, Shah, and Shah (GSS) Reaction start_fries This compound inter_benzophenone 2-Hydroxy-2',6'-dimethoxybenzophenone start_fries->inter_benzophenone Fries Rearrangement (Lewis Acid) end_xanthone_fries 1,3-Dimethoxyxanthone inter_benzophenone->end_xanthone_fries Cyclodehydration (Heat or Acid) start_gss_acid Salicylic Acid Derivative end_xanthone_gss Substituted Xanthone start_gss_acid->end_xanthone_gss Condensation (e.g., Eaton's Reagent) start_gss_phenol Phenol Derivative start_gss_phenol->end_xanthone_gss Condensation (e.g., Eaton's Reagent)

Caption: Comparative workflow of xanthone synthesis.

Conclusion

The use of this compound as a precursor for xanthone synthesis presents a plausible, albeit less documented, alternative to established methods like the Grover, Shah, and Shah reaction. The proposed pathway, involving a Fries rearrangement followed by cyclodehydration, offers a two-step approach that may provide advantages in terms of substrate scope and regiochemical control under certain conditions. However, the GSS reaction remains a powerful and often more direct one-pot method for accessing a wide range of hydroxyxanthones.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired reaction conditions. The information presented in this guide provides a framework for researchers to evaluate the potential of the this compound pathway in their synthetic endeavors and to make informed decisions based on a comparison with well-established alternatives. Further experimental investigation is warranted to fully elucidate the efficiency and scope of this promising synthetic strategy.

References

evaluating the efficiency of 2,6-dimethoxybenzoyl as a protecting group

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the 2,6-Dimethoxybenzoyl (DMB) Protecting Group

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields. The 2,6-dimethoxybenzoyl (DMB) group is an acyl-type protecting group for hydroxyl and amino functionalities. This guide provides a comprehensive evaluation of its efficiency, comparing its performance against common alternatives with supporting data and protocols for researchers, scientists, and drug development professionals.

Introduction to the DMB Protecting Group

The 2,6-dimethoxybenzoyl group, installed via acylation with 2,6-dimethoxybenzoyl chloride, forms a robust ester or amide linkage. Its primary advantage lies in its unique deprotection conditions, which offer an orthogonal pathway compared to many other acyl and benzyl-type protecting groups. The electron-donating methoxy groups at the ortho positions influence the stability and reactivity of the benzoyl moiety, making it susceptible to specific cleavage methods.

Comparative Analysis of Protecting Groups

The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The DMB group's performance is best understood when compared to other widely used protecting groups for alcohols.

Table 1: Comparison of Protection Methods for Primary Alcohols

Protecting GroupAbbreviationReagents & ConditionsTypical YieldNotes
2,6-Dimethoxybenzoyl DMB 2,6-Dimethoxybenzoyl chloride, Pyridine or DMAP, CH₂Cl₂, 0 °C to RT>90%Forms a stable ester.
AcetylAcAcetic anhydride, Pyridine, CH₂Cl₂, RT>95%Easy to introduce, but labile to both acid and base.
BenzoylBzBenzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT>90%More stable than acetyl, but still cleaved by hydrolysis.[1][2]
p-Methoxybenzyl etherPMB1. NaH, THF, 0 °C; 2. PMB-Cl, TBAI, RT>85%Forms a stable ether; requires strong base for introduction.
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMF, RT>95%Very common, forms a stable silyl ether under mild conditions.[3]

Table 2: Comparison of Deprotection Methods

Protecting GroupReagents & ConditionsTypical YieldNotes
2,6-Dimethoxybenzoyl DDQ, CH₂Cl₂/H₂O (18:1), RT >85% Key Advantage: Mild, oxidative cleavage. Orthogonal to many other groups. [4]
AcetylK₂CO₃, MeOH, RT or dil. HCl, THF/H₂O>95%Cleaved under both basic and acidic conditions.[1]
BenzoylNaOH, MeOH/H₂O, reflux>90%Requires relatively strong basic hydrolysis.[1][2]
p-Methoxybenzyl etherDDQ, CH₂Cl₂/H₂O, RT or TFA, CH₂Cl₂>90%Also cleaved by DDQ; can be cleaved with strong acid.[5][6]
tert-Butyldimethylsilyl etherTBAF, THF, RT or AcOH, THF/H₂O>95%Cleaved by fluoride ions or acid; stable to base.[3][7]

Table 3: Stability and Orthogonality Profile

Condition / ReagentDMBBenzoyl (Bz)PMB EtherTBDMS Ether
Strong Base (e.g., NaOH, reflux) LabileLabileStableStable
Strong Acid (e.g., TFA) StableStableLabile[6]Labile[3]
Oxidative (DDQ) Labile [4]Stable Labile[5]Stable
Hydrogenolysis (H₂, Pd/C) StableStableLabile[8]Stable
Fluoride Source (TBAF) StableStableStableLabile[7]

This table highlights the key orthogonal properties of the DMB group. Its stability to acidic and hydrogenolysis conditions, combined with its unique lability towards DDQ, distinguishes it from PMB ethers and standard benzoyl esters.

Mandatory Visualizations

Protecting_Group_Workflow sub Substrate (R-OH) prot_sub Protected Substrate (R-OPG) sub->prot_sub  Protection   react_prod Reacted Product (R'-OPG) prot_sub->react_prod  Chemical Transformation   final_prod Final Product (R'-OH) react_prod->final_prod  Deprotection  

General workflow for using a protecting group.

Orthogonal_Deprotection start Substrate with two protected alcohols (R-OTBDMS, R'-ODMB) product1 Selective TBDMS Cleavage (R-OH, R'-ODMB) start->product1  Path 1 product2 Selective DMB Cleavage (R-OTBDMS, R'-OH) start->product2  Path 2 reagent1 TBAF, THF product1->reagent1 reagent2 DDQ, CH2Cl2/H2O product2->reagent2 DDQ_Selectivity cluster_0 DMB Ester cluster_1 Benzoyl Ester dmb_start R-O-DMB dmb_end R-OH dmb_start->dmb_end DDQ, RT bz_start R-O-Bz bz_end No Reaction bz_start->bz_end DDQ, RT

References

Safety Operating Guide

Safe Disposal of 2-(2,6-Dimethoxybenzoyl)phenyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult your institution's specific safety protocols and a certified safety data sheet (SDS) for 2-(2,6-Dimethoxybenzoyl)phenyl acetate. The following guide provides general procedures based on available information for structurally similar compounds and established laboratory safety practices.

Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance in its disposal. Proper waste management is crucial to protect both laboratory staff and the environment. This document outlines essential procedures for the safe handling and disposal of this compound, emphasizing personal protective equipment (PPE), spill containment, and appropriate waste streams.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[1] A face shield may be required in situations with a higher risk of splashing.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[1] In case of a spill, contaminated clothing should be removed immediately.[2][3]

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a dust respirator is recommended.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Avoid contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in areas where this chemical is handled.[2]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[2]

  • Containment: For liquid spills, use inert absorbent materials like sand, silica gel, or a universal absorbent.[2][5] For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding the generation of dust.[1][3]

  • Cleanup: Once absorbed, collect the material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Reporting: Report the spill to your laboratory supervisor or environmental health and safety officer, following your institution's protocols.

Disposal Procedures

Proper disposal of this compound is governed by local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

  • Waste Identification: Clearly label the waste container with the full chemical name: "this compound".

  • Waste Collection:

    • Solid Waste: Collect in a designated, sealed, and properly labeled container.

    • Liquid Waste: If dissolved in a solvent, collect in a labeled, sealed, and appropriate solvent waste container. It may be possible to mix the material with a combustible solvent for incineration.[1]

  • Storage: Store waste in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2][4] Empty containers should also be disposed of as hazardous waste unless thoroughly decontaminated.[2]

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for Phenyl acetate, a structurally similar compound. This information is provided for reference; always consult the specific SDS for the compound you are using.

PropertyValueReference Compound
Oral LD50 (rat) 1,630 mg/kgPhenyl acetate
Dermal LD50 (rabbit) > 8,000 mg/kgPhenyl acetate
Boiling Point 197 °CPhenyl acetate
Flash Point 85 °C (185 °F)Phenyl acetate

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

start Chemical Waste Generated identify Identify Chemical Composition and Hazards start->identify sds Consult Safety Data Sheet (SDS) identify->sds waste_stream Determine Appropriate Waste Stream sds->waste_stream solid_waste Solid Waste Container waste_stream->solid_waste Solid liquid_waste Liquid Waste Container (Non-halogenated/Halogenated) waste_stream->liquid_waste Liquid special_waste Special Handling Required? (e.g., reactive, highly toxic) waste_stream->special_waste Uncertain label_container Label Container with Contents and Hazards solid_waste->label_container liquid_waste->label_container special_waste->waste_stream No special_container Use Designated Special Waste Container special_waste->special_container Yes special_container->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste disposal_pickup Arrange for Hazardous Waste Pickup store_waste->disposal_pickup end Disposal Complete disposal_pickup->end

Chemical Waste Disposal Workflow

References

Personal protective equipment for handling 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling 2-(2,6-Dimethoxybenzoyl)phenyl acetate, including operational and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on potential hazards.

Protection Type Recommended Equipment Standards and Specifications
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.NIOSH (US), CSA (Canada), or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Protective clothing such as a lab coat or chemical-resistant coveralls.[2][3][4]Inspect gloves prior to use. Follow proper glove removal technique.[1]
Respiratory Protection A NIOSH-approved N95 or CEN-approved FFP2 particulate respirator may be used as a backup to engineering controls.[1] In cases of poor ventilation or potential for aerosolization, a full-face supplied-air respirator may be necessary.[1][5]Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if safe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe disp_collect Collect Waste in Labeled Container cleanup_ppe->disp_collect disp_dispose Dispose of Waste via Approved Channels disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

    • Work Area Setup: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[7][8]

  • Handling:

    • Weighing: When weighing the solid compound, take care to avoid generating dust.[6]

    • Dissolving and Reaction: When dissolving the compound or running a reaction, use spark-proof tools and equipment if flammable solvents are involved.[8] Keep the container tightly closed when not in use.[6]

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces after handling the compound.

    • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Type Disposal Method Regulatory Considerations
Solid Waste Collect in a clearly labeled, sealed container for hazardous waste.Observe all federal, state, and local regulations.[6]
Liquid Waste (Solutions) Collect in a labeled, sealed, and compatible waste container. You may be able to mix with a combustible solvent for incineration.[6]Do not discharge into drains or surface waters.[9]
Contaminated PPE Dispose of as hazardous waste in a designated container.Follow institutional guidelines for contaminated waste.

Disposal Workflow

start Waste Generated segregate Segregate Waste (Solid, Liquid, PPE) start->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup by EHS store_waste->request_pickup end Proper Disposal request_pickup->end

Caption: Chemical waste disposal workflow.

First Aid Measures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.